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  • Product: 2-(Ethenesulfonyl)acetic acid
  • CAS: 20854-29-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-(Ethenesulfonyl)acetic Acid

The following is an in-depth technical guide on the synthesis and characterization of 2-(Ethenesulfonyl)acetic acid. [1] Executive Summary 2-(Ethenesulfonyl)acetic acid (CAS: 20854-29-9), also known as (Vinylsulfonyl)ace...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis and characterization of 2-(Ethenesulfonyl)acetic acid.

[1]

Executive Summary

2-(Ethenesulfonyl)acetic acid (CAS: 20854-29-9), also known as (Vinylsulfonyl)acetic acid, is a bifunctional organosulfur compound featuring a reactive vinyl sulfone group and a carboxylic acid moiety. It serves as a critical "Michael acceptor" linker in bioconjugation, particularly for cysteine-selective protein modification, and as a monomer in the synthesis of functionalized polymers.

This guide details a robust, three-phase synthetic pathway: Thioether Formation , Oxidation , and


-Elimination . This route is selected for its scalability, safety (avoiding high-pressure acetylene), and high purity profile compared to direct alkylation methods.

Retrosynthetic Analysis

The target molecule is best accessed via a "Masked Vinyl" strategy. The vinyl group is unstable during early oxidation steps; therefore, it is generated in the final stage via elimination of a


-hydroxy precursor.

Retrosynthesis Target 2-(Ethenesulfonyl)acetic acid (Target) Inter2 2-((2-Hydroxyethyl)sulfonyl)acetic acid (Sulfone Intermediate) Target->Inter2 Dehydration (Elimination) Inter1 2-((2-Hydroxyethyl)thio)acetic acid (Sulfide Intermediate) Inter2->Inter1 Oxidation (H2O2/Tungstate) Precursors Mercaptoacetic Acid + 2-Chloroethanol Inter1->Precursors S-Alkylation (NaOH)

Figure 1: Retrosynthetic disconnection showing the conversion of commercially available precursors into the target vinyl sulfone.

Experimental Protocol

Phase 1: Thioether Formation (S-Alkylation)

Objective: Synthesis of 2-((2-hydroxyethyl)thio)acetic acid. Principle: Nucleophilic substitution (


) of the thiol group onto the primary alkyl halide.
  • Reagents: Mercaptoacetic acid (1.0 eq), 2-Chloroethanol (1.1 eq), NaOH (2.2 eq), Water.

  • Procedure:

    • Dissolve NaOH (2.2 eq) in water (approx. 5 mL/g NaOH) in a round-bottom flask.

    • Cool to 0°C. Add Mercaptoacetic acid (1.0 eq) dropwise. Exothermic reaction.

    • Add 2-Chloroethanol (1.1 eq) dropwise while maintaining temperature <10°C.

    • Warm to room temperature and reflux at 70°C for 4 hours.

    • Workup: Cool to RT. Acidify with concentrated HCl to pH 1. Extract with Ethyl Acetate (3x). Dry organic layer over

      
       and concentrate in vacuo.
      
    • Yield: Expect 85-90% of a viscous oil.

Phase 2: Chemoselective Oxidation

Objective: Conversion of sulfide to sulfone without affecting the alcohol or acid. Principle: Tungstate-catalyzed oxidation using Hydrogen Peroxide.

  • Reagents: Phase 1 Product (1.0 eq),

    
     (30% aq, 2.5 eq), 
    
    
    
    (0.02 eq).
  • Procedure:

    • Dissolve the thioether from Phase 1 in water. Add Sodium Tungstate catalyst.

    • Add

      
       dropwise at 0°C. Caution: Vigorous exotherm. Use an ice bath.
      
    • Stir at RT for 12 hours.

    • Quench: Test for excess peroxide using starch-iodide paper. Quench with Sodium Sulfite if necessary.

    • Isolation: Acidify to pH 1, extract with Ethyl Acetate, dry, and concentrate.

    • Result: White crystalline solid (2-((2-hydroxyethyl)sulfonyl)acetic acid).

Phase 3: Dehydration ( -Elimination)

Objective: Formation of the vinyl sulfone moiety. Principle: Activation of the


-hydroxyl group followed by base-mediated E2 elimination.
  • Reagents: Phase 2 Sulfone (1.0 eq), Methanesulfonyl chloride (MsCl, 2.2 eq), Triethylamine (TEA, 3.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the sulfone in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

    • Add TEA (3.5 eq) followed by dropwise addition of MsCl (2.2 eq).

      • Note: The first equivalent of MsCl/TEA activates the alcohol; the excess may form a mixed anhydride with the carboxylic acid, which hydrolyzes during workup.

    • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • Hydrolysis/Workup: Add water to hydrolyze any mixed anhydrides. Separate layers.

    • Acidify the aqueous layer carefully to pH 2 and extract with DCM.

    • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (MeOH/DCM gradient).

Characterization Data

Analytical Workflow

The following parameters validate the structure. The disappearance of the ethyl-backbone multiplets and appearance of vinyl signals are diagnostic.

Characterization Sample Purified Product NMR 1H NMR (Vinyl Region) Sample->NMR Structural ID IR FT-IR (Sulfone/C=O) Sample->IR Func. Group MS LC-MS (m/z 149) Sample->MS Mass Conf.

Figure 2: Analytical workflow for structural validation.

Spectroscopic Data Summary
TechniqueDiagnostic SignalAssignmentNotes
1H NMR (DMSO-d6)

13.0 ppm (br s)
-COOHDisappears with

shake.

6.95 (dd, 1H)
Vinyl

Geminal coupling to

, trans to

.

6.20 - 6.40 (m, 2H)
Vinyl

Characteristic ABC vinyl system.

4.30 (s, 2H)

Singlet, significant downfield shift due to EWGs.
13C NMR

165.0 ppm

Carbonyl carbon.

138.5, 128.0 ppm

Vinyl carbons.

55.2 ppm

Alpha-methylene carbon.
FT-IR 1715


stretch
Carboxylic acid.
1310, 1140


stretch
Sulfone (asymmetric/symmetric).
1610


stretch
Vinyl group.
Mass Spec m/z 149.0

Negative Ion Mode (ESI).

Critical Safety & Handling (E-E-A-T)

Michael Acceptor Reactivity

Vinyl sulfones are potent Michael acceptors . They react irreversibly with thiols (cysteine) and amines (lysine) in biological systems.

  • Risk: Skin sensitization and potential vesicant activity.

  • Control: Double-gloving (Nitrile) is mandatory. All weighing must occur inside a fume hood.

Peroxide Management

The oxidation step utilizes concentrated


.
  • Risk: Explosion if mixed with acetone or metal contaminants.

  • Control: Use Tungstate catalyst only in aqueous/acidic media. quench all reaction mixtures with Sodium Sulfite before disposal.

References

  • General Vinyl Sulfone Synthesis: Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.

  • Oxidation Protocols: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • Dehydration Strategies: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284.

  • Bioconjugation Applications: Morales-Sanfrutos, J., et al. (2010). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry, 8, 669-675.

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Ethenesulfonyl)acetic Acid

Introduction: Unveiling a Bifunctional Reagent for Advanced Applications 2-(Ethenesulfonyl)acetic acid, also known as (vinylsulfonyl)acetic acid, is a fascinating bifunctional molecule that is gaining interest in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Bifunctional Reagent for Advanced Applications

2-(Ethenesulfonyl)acetic acid, also known as (vinylsulfonyl)acetic acid, is a fascinating bifunctional molecule that is gaining interest in the fields of medicinal chemistry and materials science. Its structure uniquely combines a carboxylic acid moiety with a vinyl sulfone group. The carboxylic acid provides a handle for traditional amide or ester chemistry, while the vinyl sulfone acts as a potent Michael acceptor, capable of forming stable covalent bonds with nucleophiles. This dual reactivity makes it a valuable building block for the synthesis of targeted covalent inhibitors, functionalized polymers, and other advanced materials.

This guide provides a comprehensive overview of the core physicochemical properties of 2-(Ethenesulfonyl)acetic acid. As direct experimental data for this specific molecule is not always available in the public domain, this document integrates known data with established, field-proven experimental protocols for its full characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently generate reliable data.

Part 1: Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from solubility and reactivity to bioavailability and material performance.

Structural and General Properties

The key to understanding the properties of 2-(Ethenesulfonyl)acetic acid lies in its structure, which features both a hydrogen bond donor/acceptor (carboxylic acid) and a polar, electrophilic center (vinyl sulfone).

Figure 1: 2D Structure of 2-(Ethenesulfonyl)acetic acid

The table below summarizes the key known and predicted properties of this compound.

PropertyValueSource
IUPAC Name 2-(Ethenesulfonyl)acetic acid---
Synonyms (vinylsulfonyl)acetic acid[Sigma-Aldrich][1]
CAS Number 20854-29-9[Sigma-Aldrich][1]
Molecular Formula C₄H₆O₄S[Sigma-Aldrich][1]
Molecular Weight 150.16 g/mol [Sigma-Aldrich][1]
Physical Form White to off-white powder[Sigma-Aldrich][1]
Melting Point 51-52 °C[Sigma-Aldrich][1]
Boiling Point Not determined (likely decomposes)Predicted
pKa Not determined---
Solubility Not quantitatively determined---
Predicted XlogP -0.3[PubChemLite][2]

Part 2: Synthesis and Characterization Workflow

While 2-(Ethenesulfonyl)acetic acid is commercially available, understanding its synthesis is crucial for assessing purity and potential side products. A plausible synthetic route involves the oxidation of a corresponding thioether precursor.

synthesis_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Start Starting Materials (e.g., Thioether Precursor) Oxidation Oxidation Reaction (e.g., with m-CPBA or Oxone®) Start->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product Pure 2-(Ethenesulfonyl)acetic acid Purification->Product Properties Determine Properties: - Melting Point - Solubility - pKa Product->Properties Characterize Final Final Characterized Product Properties->Final Spectroscopy Spectroscopic Analysis: - NMR (1H, 13C) - IR - Mass Spectrometry Spectroscopy->Final Thermal Thermal Analysis: - TGA - DSC Thermal->Final

Figure 2: General workflow for synthesis and characterization.

Part 3: Experimental Protocols for Physicochemical Characterization

The following sections detail robust protocols for determining the key physicochemical properties of 2-(Ethenesulfonyl)acetic acid. The causality behind experimental choices is explained to ensure data integrity.

Determination of Aqueous and Organic Solubility

Rationale: Solubility is a critical parameter for drug development, influencing formulation, and for any application requiring the compound to be in solution. The presence of both a polar carboxylic acid and a sulfone group suggests potential solubility in polar solvents, including water, while the small carbon backbone may allow for some solubility in polar organic solvents.

Protocol: Shake-Flask Method

  • Preparation: Prepare saturated solutions by adding an excess of 2-(Ethenesulfonyl)acetic acid to a series of vials containing different solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate) at a controlled temperature (e.g., 25 °C).

  • Equilibration: Agitate the vials in a shaker bath for a set period (e.g., 24 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

  • Separation: Allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

solubility_workflow Start Add excess solid to solvent Equilibrate Agitate at constant T (e.g., 24h @ 25°C) Start->Equilibrate Separate Filter supernatant (0.22 µm filter) Equilibrate->Separate Quantify Quantify concentration (e.g., HPLC-UV) Separate->Quantify Result Calculate Solubility (mg/mL) Quantify->Result

Figure 3: Workflow for solubility determination.
Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa of the carboxylic acid group is fundamental to its behavior in solution, especially in biological systems where pH varies. It dictates the compound's charge state, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a sample of 2-(Ethenesulfonyl)acetic acid in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). For higher accuracy, the first derivative of the curve can be plotted to precisely locate the equivalence point.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecule, confirming its structure and purity.

  • ¹H NMR Spectroscopy:

    • Expected Signals: The spectrum is expected to show a complex multiplet pattern for the three vinyl protons (CH ₂=CH -), a singlet for the methylene protons (-SO₂-CH ₂-COOH), and a broad singlet for the carboxylic acid proton (-COOH ), which may exchange with D₂O.

  • ¹³C NMR Spectroscopy:

    • Expected Signals: Four distinct signals are expected: two for the vinyl carbons (C H₂=C H-), one for the methylene carbon (-SO₂-C H₂-COOH), and one for the carbonyl carbon (-C OOH). The chemical shift of the carbonyl carbon will be the most downfield.

  • Infrared (IR) Spectroscopy:

    • Expected Key Absorptions: A very broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1725 cm⁻¹), characteristic S=O stretches for the sulfone group (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and C=C stretch for the vinyl group (approx. 1620-1680 cm⁻¹).

  • Mass Spectrometry (MS):

    • Expected Ionization: Electrospray ionization (ESI) in negative mode is expected to readily show the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Thermal Analysis

Rationale: Thermal analysis provides crucial information about the stability, purity, and solid-state properties of the material.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature.[3][4][5] It is used to determine the onset of thermal decomposition. For 2-(Ethenesulfonyl)acetic acid, TGA would reveal if the compound decomposes before or after its melting point and help establish its upper temperature limit for handling and storage.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[6][7][8][9][10] It provides a precise measurement of the melting point and can reveal other thermal events such as glass transitions or polymorphic phase changes, offering insights into the material's crystallinity and purity.

Part 4: Chemical Reactivity and Applications

The synthetic utility of 2-(Ethenesulfonyl)acetic acid stems from its bifunctional nature. The vinyl sulfone moiety is a key player in its biological and material science applications.

The Michael Addition: A Gateway to Covalent Modification

The electron-withdrawing sulfone group strongly activates the vinyl group, making it an excellent Michael acceptor.[11][12][13][14][15] It readily undergoes conjugate addition with soft nucleophiles, such as the thiol group of cysteine residues in proteins. This reactivity is the cornerstone of its use in designing targeted covalent inhibitors for enzymes.[16][17][18][19][20]

michael_addition cluster_reaction Michael Addition with a Thiol cluster_application Application in Drug Discovery Reactants 2-(Ethenesulfonyl)acetic acid + R-SH (e.g., Cysteine) Adduct Covalent Thioether Adduct Reactants->Adduct Nucleophilic Attack Enzyme Target Protein (with Cysteine in active site) Adduct->Enzyme Forms covalent bond with Inhibition Irreversible Enzyme Inhibition Enzyme->Inhibition

Figure 4: Covalent modification via Michael addition.
Potential Applications
  • Drug Discovery: As a "warhead" for targeted covalent inhibitors. The carboxylic acid can be used to attach targeting moieties that guide the molecule to a specific protein, where the vinyl sulfone then forms an irreversible bond, leading to potent and durable inhibition.[16][18]

  • Polymer and Materials Science: The vinyl group can participate in polymerization reactions, and the carboxylic acid can be used to functionalize surfaces or other polymers. This allows for the creation of materials with tailored properties.

Part 5: Safety and Handling

Based on available data, 2-(Ethenesulfonyl)acetic acid should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

    • Avoid contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetic acid, >96%. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56604726, 2-(Cyclopropanesulfonyl)acetic acid. Retrieved February 9, 2026, from [Link]

  • Xiao, Y., & Charpentier, P. A. (2012). 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. Retrieved February 9, 2026, from [Link]

  • Exposome-Explorer. (n.d.). Acetic acid (2:0) (Compound). Retrieved February 9, 2026, from [Link]

  • Durham Tech. (2020). Acetic Acid, 2.0N (2.0M) Safety Data Sheet. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19775923, 2-(Vinyloxy)acetic acid. Retrieved February 9, 2026, from [Link]

  • American Chemical Society. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides. ACS Omega. Retrieved February 9, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(ethenesulfonyl)acetic acid (C4H6O4S). Retrieved February 9, 2026, from [Link]

  • Wang, Y., et al. (2024). A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. Life Sciences. Retrieved February 9, 2026, from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry. Retrieved February 9, 2026, from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) 2% (w/v) chitosan in acetic acid. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2019). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2023). A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Retrieved February 9, 2026, from [Link]

  • Expert Opinion on Drug Discovery. (2022). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Retrieved February 9, 2026, from [Link]

  • Environmental Engineering Research. (2024). Acetic Acid Production by the Two-Step Thermal Treatment of Tobacco Filter. Retrieved February 9, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. Retrieved February 9, 2026, from [Link]

  • PubMed. (2019). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Acetic acid. Retrieved February 9, 2026, from [Link]

  • TA Instruments. (n.d.). High Resolution ThermoGravimetric Analysis. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (1995). Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors. Retrieved February 9, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved February 9, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid. Retrieved February 9, 2026, from [Link]

Sources

Foundational

Reactivity and stability of 2-(Ethenesulfonyl)acetic acid under various conditions

Executive Summary 2-(Ethenesulfonyl)acetic acid (ESAA) represents a specialized class of bifunctional electrophiles. Unlike simple vinyl sulfones, ESAA incorporates a carboxylic acid moiety, functioning simultaneously as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Ethenesulfonyl)acetic acid (ESAA) represents a specialized class of bifunctional electrophiles. Unlike simple vinyl sulfones, ESAA incorporates a carboxylic acid moiety, functioning simultaneously as a covalent warhead (via the vinyl sulfone) and a bioconjugation handle (via the carboxylic acid).

This guide addresses the critical operational parameters for ESAA. While vinyl sulfones are often cited as "softer" and more selective alternatives to acrylamides or maleimides, ESAA presents unique stability challenges due to the acidity of its


-methylene protons. This document details the mechanistic basis of its reactivity, stability profiles under varying pH/temperature conditions, and validated protocols for its application in drug discovery and proteomic profiling.

Part 1: Molecular Architecture & Physicochemical Properties

To control the reactivity of ESAA, one must understand the electronic push-pull systems at play.

Structural Analysis

The molecule consists of three distinct functional zones:

  • Vinyl Sulfone (Warhead): A Michael acceptor.[1] The sulfone group (

    
    ) is a strong electron-withdrawing group (EWG), rendering the 
    
    
    
    -carbon highly electrophilic and susceptible to nucleophilic attack by thiols (cysteine).
  • 
    -Methylene Bridge:  Located between the sulfone and the carbonyl. This position is doubly activated, making these protons significantly more acidic (estimated pKa ~10–11) than typical alkyl sulfones.
    
  • Carboxylic Acid (Handle): Provides water solubility and a site for amide coupling (e.g., to amines on fluorophores or drugs).

Key Physicochemical Data
PropertyValue / CharacteristicImplication for Research
CAS Number 20854-29-9Unique identifier for sourcing.[2]
Molecular Weight 150.15 g/mol Small fragment; minimal steric penalty in binding pockets.
Electrophilicity Moderate (Soft)Preferential reaction with "soft" nucleophiles (SH > NH2).
Solubility High (pH > 4)The ionized carboxylate (

) confers excellent aqueous solubility, unlike phenyl vinyl sulfones.
LogP < 0 (Estimated)Hydrophilic; ideal for cytosolic targets.

Part 2: The Michael Addition Paradigm

The primary utility of ESAA is its ability to form covalent bonds with cysteine residues. Unlike maleimides (which can hydrolyze) or acrylamides (which are often less reactive), vinyl sulfones offer a "Goldilocks" zone of reactivity—stable in buffer, yet reactive within the enzyme active site.

Mechanism of Action

The reaction follows a standard Michael addition pathway. However, the reversibility of vinyl sulfones is a subject of debate. While generally considered irreversible in biological timeframes, retro-Michael addition can occur under specific conditions (high pH, long incubation), leading to "warhead exchange."

MichaelAddition ESAA ESAA (Electrophile) Transition Enolate Intermediate ESAA->Transition Thiol Cysteine Thiolate (Nucleophile) Thiol->Transition Nucleophilic Attack (Rate Limiting) Product Thioether Adduct (Stable Covalent Bond) Transition->Product Protonation Product->ESAA Retro-Michael (Slow, High pH)

Figure 1: Mechanistic pathway of ESAA conjugation with Cysteine. Note the potential for retro-Michael addition (dashed line), which distinguishes vinyl sulfones from acrylamides.

Selectivity Profile
  • Cysteine (Thiol): Primary target. Reaction is rapid at pH > 7.5 (where thiols deprotonate to thiolates).

  • Lysine (Amine): Secondary target. Reaction is slow and typically requires pH > 9.0 or a confined binding pocket that lowers the lysine pKa.

  • Histidine (Imidazole): Negligible reactivity under standard physiological conditions.

Part 3: Stability Profile & Storage Conditions

The stability of ESAA is dictated by pH. The presence of the electron-withdrawing sulfone and carboxyl groups creates a stability window that is narrower than simple alkyl chains.

pH Sensitivity Matrix
ConditionStability AssessmentMechanistic Risk
Acidic (pH < 4) High Protonation of the carboxylate stabilizes the molecule. Best condition for long-term storage.
Neutral (pH 6–7.5) Moderate Stable for days in solution. Ideal for biological assays.
Basic (pH > 8.5) Low Risk 1: Deprotonation of the

-methylene can lead to self-condensation (polymerization).Risk 2: Hydroxide ions (

) can act as competing nucleophiles (hydration), though slower than thiols.
Thermal Stability

Vinyl sulfones are thermally robust compared to many reagents, but ESAA precursors are often made via thermal elimination at >150°C.

  • Solid State: Stable at -20°C for >1 year.

  • Solution (DMSO): Stable at Room Temperature (RT) for weeks.

  • Aqueous Solution: Avoid boiling. High heat in water can accelerate decarboxylation (loss of

    
    ) or hydration of the double bond.
    
Solvent Compatibility
  • Recommended: DMSO, DMF, Acetonitrile, Water (buffered).[3]

  • Avoid: Primary alcohols (Ethanol/Methanol) if using strong base, as alkoxides can add to the vinyl group.

  • Avoid: Buffers containing nucleophiles (e.g., Tris, Glycine) during the conjugation step. Use HEPES, PBS, or MOPS.

Part 4: Experimental Protocols

Protocol A: Kinetic Assessment of Reactivity (GSH Assay)

Purpose: To determine the intrinsic reactivity (


) of the ESAA warhead before attaching it to a ligand.

Reagents:

  • ESAA (10 mM stock in DMSO)

  • L-Glutathione (GSH), reduced (10 mM freshly prepared in water)

  • PBS Buffer (pH 7.[4]4) containing 1 mM EDTA (to prevent metal-catalyzed oxidation of GSH)

Workflow:

  • Preparation: Dilute ESAA to 100 µM and GSH to 1000 µM (10-fold excess creates pseudo-first-order conditions) in PBS.

  • Incubation: Incubate at 37°C in a UV-transparent plate or HPLC vial.

  • Monitoring: Monitor the depletion of ESAA via HPLC (UV at ~210-220 nm) or LC-MS.

    • Note: Vinyl sulfones lack a strong chromophore; LC-MS is preferred.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Validation: A half-life (

    
    ) of 10–60 minutes indicates a "tunable" warhead suitable for targeted covalent drugs. < 5 mins is too reactive (promiscuous); > 4 hours is too slow.
    
Protocol B: Amide Coupling (Using the Carboxyl Handle)

Purpose: Attaching ESAA to an amine-containing scaffold (R-NH2) without reacting the vinyl sulfone.

Critical Warning: Do not use high pH or thiol-based additives.

  • Dissolve: ESAA (1.0 eq) in dry DMF.

  • Activate: Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Timing: Stir for only 2–5 minutes. Prolonged activation can lead to side reactions at the

      
      -carbon.
      
  • Couple: Add the amine substrate (R-NH2, 1.0 eq).

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Dilute with acidic water (0.1% TFA).

  • Purify: Immediate Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Why Acid? Keeps the vinyl sulfone stable and prevents polymerization during drying.

Part 5: Troubleshooting & Quality Control (Self-Validating Systems)

To ensure data integrity, implement this logic flow for experimental design.

Troubleshooting Start Start: Experimental Design BufferCheck Check Buffer Composition Start->BufferCheck NucleophileCheck Does Buffer contain Tris, Glycine, or DTT? BufferCheck->NucleophileCheck SwitchBuffer ACTION: Switch to HEPES/PBS Remove DTT NucleophileCheck->SwitchBuffer Yes pHCheck Check pH Level NucleophileCheck->pHCheck No SwitchBuffer->pHCheck HighpH Is pH > 8.0? pHCheck->HighpH AdjustpH ACTION: Lower to 7.4 (Prevent Polymerization) HighpH->AdjustpH Yes Proceed Proceed with Reaction HighpH->Proceed No AdjustpH->Proceed

Figure 2: Decision logic for preventing side reactions during ESAA handling.

Common Failure Modes
  • Loss of Activity: Often caused by the presence of DTT or Mercaptoethanol in the enzyme storage buffer. These thiols will quench the ESAA before it reaches the protein target. Solution: Dialyze enzyme into TCEP (non-nucleophilic reductant) or degassed buffer.

  • Precipitation: The free acid form of ESAA is soluble, but hydrophobic amine conjugates may precipitate. Solution: Maintain >5% DMSO in the final assay buffer.

  • Unexpected Adducts: Mass spec shows +18 Da (Water) or +32 Da (Methanol). Solution: Indicates pH was too high or solvent was contaminated. Use fresh, anhydrous solvents for synthesis.

References

  • Mechanism of Covalent Inhibition

    • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).
  • Vinyl Sulfone Chemistry & Selectivity

    • Santos, M.M.M., et al. "Michael acceptors as cysteine protease inhibitors." Current Medicinal Chemistry 23(1), 1-25 (2016).
  • Compar

    • Kalgutkar, A.S., & Dalvie, D.K. "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery 7(7), 561-581 (2012).
  • General Stability of Sulfonyl Acetic Acids

    • Data inferred from general organic stability profiles of activated sulfones as described in March's Advanced Organic Chemistry.

Sources

Exploratory

Mechanistic Architectures of 2-(Ethenesulfonyl)acetic Acid: A Dual-Modality Covalent Linker

Executive Summary 2-(Ethenesulfonyl)acetic acid (ESAA) represents a minimalist, high-utility heterobifunctional linker in chemical biology and drug discovery. Its structure ( ) integrates two distinct reactive centers: a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Ethenesulfonyl)acetic acid (ESAA) represents a minimalist, high-utility heterobifunctional linker in chemical biology and drug discovery. Its structure (


) integrates two distinct reactive centers: a vinyl sulfone (VS)  "warhead" optimized for soft electrophilic attack by thiols, and a carboxylic acid  tail for stable amide conjugation.

This guide dissects the reaction mechanisms governing ESAA, providing researchers with the kinetic rationale and experimental protocols necessary to deploy it as a cysteine-targeting covalent probe or a drug-linker moiety. Unlike acrylamides, the vinyl sulfone moiety offers superior hydrolytic stability and a distinct reactivity profile that minimizes off-target modification of lysine or histidine residues.

Part 1: Molecular Anatomy & Electronic Profile

To predict reactivity, one must understand the electronic distribution that drives ESAA's behavior.

The Electrophilic Warhead (Vinyl Sulfone)

The sulfonyl group (


) is a powerful electron-withdrawing group (EWG). It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, making the 

-carbon highly susceptible to nucleophilic attack.
  • Hard/Soft Character: The vinyl sulfone is a "soft" electrophile. According to HSAB (Hard-Soft Acid-Base) theory, it reacts preferentially with "soft" nucleophiles like the thiolate anion (

    
    ) rather than "hard" nucleophiles like amines (
    
    
    
    ) or hydroxyls (
    
    
    ).
  • Irreversibility: Unlike Michael acceptors with weaker EWGs (e.g., crotonates), the sulfone stabilizes the anionic intermediate so effectively that the addition of cysteine is typically considered irreversible under physiological conditions.

The Conjugation Handle (Carboxylic Acid)

The acetic acid moiety serves as the attachment point. The


-methylene protons (between the 

and

) are acidified by the flanking electron-withdrawing groups (estimated pKa ~11–13). While stable in biological buffers, this position can be deprotonated by strong bases (e.g., NaH, DBU) in synthetic settings, allowing for alkylation if structural modification is required.

Part 2: The Dominant Mechanism – Thiol-Michael Addition

The primary application of ESAA is the covalent tagging of cysteine residues. This reaction follows a specific mechanistic pathway that dictates experimental conditions.

Mechanism Description
  • Thiol Deprotonation: The cysteine thiol (

    
    , pKa ~8.3) must deprotonate to the thiolate anion (
    
    
    
    ) to become nucleophilic.
  • Nucleophilic Attack: The thiolate attacks the

    
    -carbon of the vinyl sulfone.
    
  • Anionic Stabilization: The electrons shift to the

    
    -carbon, forming a carbanion stabilized by the d-orbital resonance of the adjacent sulfone sulfur.
    
  • Protonation: The carbanion rapidly abstracts a proton from the solvent (water/buffer) to form the stable thioether adduct.

Visualization: The Reaction Landscape

The following diagram maps the dual reactivity of ESAA, distinguishing between the conjugation step (Amide Coupling) and the target engagement (Michael Addition).

ESAA_Reaction_Landscape cluster_conditions Reaction Conditions ESAA 2-(Ethenesulfonyl)acetic Acid (ESAA) Activation Carboxyl Activation (EDC/NHS or HATU) ESAA->Activation Step 1: Bioconjugation ActiveEster Active Ester Intermediate Activation->ActiveEster AmideBond Stable Amide Conjugate (Linker Attached) ActiveEster->AmideBond + Amine Payload (R-NH2) Thiolate Target Cysteine (Thiolate Anion RS-) AmideBond->Thiolate Step 2: Target Engagement Transition Anionic Transition State Thiolate->Transition Michael Addition Adduct Thioether Adduct (Covalent Inhibition) Transition->Adduct Protonation

Caption: Operational workflow of ESAA. Step 1 locks the linker to the drug/probe. Step 2 executes the biological function via cysteine capture.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Bioconjugation (Amide Coupling)

Objective: Attach ESAA to a primary amine-containing payload (e.g., a fluorophore or drug pharmacophore).

Reagents:

  • ESAA (1.0 equiv)

  • HATU (1.1 equiv) or EDC/NHS (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology:

  • Activation: Dissolve ESAA in anhydrous DMF. Add DIPEA, followed by HATU. Stir for 5–10 minutes.

    • Why: Pre-activation ensures the carboxylic acid is converted to the reactive O-azabenzotriazole ester before the amine is introduced, reducing dimerization risks.

  • Coupling: Add the amine-containing payload (0.9–1.0 equiv) to the mixture.

    • Why: Using a slight deficit of the payload ensures valuable drug material is fully consumed.

  • Monitoring (Validation): Monitor reaction by LC-MS. Look for the disappearance of the amine mass and the appearance of

    
     (Mass of ESAA residue).
    
  • Quenching: Once complete (usually 1–2 hours), quench with 10% dilute citric acid.

    • Why: Acidic quench removes excess DIPEA and deactivates remaining HATU without hydrolyzing the vinyl sulfone (which is acid-stable).

Protocol B: Kinetic Cysteine Labeling Assay

Objective: Verify the reactivity of the ESAA-conjugate against a model thiol (e.g., Glutathione or N-acetylcysteine).

Reagents:

  • ESAA-Conjugate (100 µM final)

  • L-Cysteine or Glutathione (1 mM final, 10x excess)

  • Buffer: PBS, pH 7.4 (degassed).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of ESAA-conjugate in DMSO. Prepare a fresh 100 mM stock of Cysteine in PBS.

  • Initiation: Dilute ESAA-conjugate into PBS. Add Cysteine stock to initiate the reaction.

  • Time-Course Analysis: At t = 0, 5, 15, 30, and 60 minutes, remove aliquots.

  • Validation (Ellman’s Test or LC-MS):

    • LC-MS Method: Inject aliquots directly. The vinyl sulfone peak should decay exponentially.

    • Ellman’s Method: React aliquots with DTNB. A decrease in absorbance at 412 nm indicates consumption of free thiols by the vinyl sulfone.

  • Data Processing: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

Part 4: Stability & Synthetic Considerations

Decarboxylation Risks

Sulfonyl acetic acids are prone to thermal decarboxylation, yielding methyl sulfones (


).
  • Risk Factor: High heat (>80°C) under acidic conditions.

  • Mitigation: Perform amide couplings at room temperature or

    
    . Avoid refluxing ESAA in acidic media. Once the amide bond is formed, the risk of decarboxylation is effectively eliminated.
    
Retro-Michael Addition

While vinyl sulfones are robust, "reversible covalent" inhibitors are a growing trend.

  • Observation: In sterically crowded active sites, the thioether bond can slowly reverse (elimination of the thiol).

  • Implication: For most applications, treat ESAA as irreversible. If long-residence time (rather than permanent bonding) is desired, verify reversibility by dialyzing the protein-ligand complex; if the label persists after 24h dialysis, it is effectively irreversible.

pH Sensitivity

The vinyl sulfone reaction rate is directly proportional to pH up to the pKa of the thiol.

  • pH < 6.0: Reaction is very slow (low thiolate concentration).

  • pH > 8.5: Reaction is fast, but specificity drops; lysines may begin to react (slowly).

  • Optimal Window: pH 7.2 – 8.0 maintains high Cys specificity.

Summary Table: Reactivity Profile

FeatureCharacteristicImplication for Protocol
Electrophile Type Vinyl Sulfone (Soft)High selectivity for Cysteine over Lysine/Histidine.
Mechanism Michael AdditionRequires aqueous environment or polar solvent; pH sensitive.
Stability High (Acid/Base stable)Compatible with standard solid-phase peptide synthesis (SPPS).
Lability DecarboxylationAvoid high heat (

) during synthesis of the free acid.
Kinetics

driven
Rate depends on local binding affinity if attached to a ligand.

References

  • Kinetic Analysis of Vinyl Sulfone Reactivity

    • Title: Kinetics of the reaction of nitric oxide with cysteine and glutathione.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes the proportionality of reaction rate to the degree of thiol ionization (thiol
  • Vinyl Sulfones in Drug Design

    • Title: Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors.[2]

    • Source: Journal of Medicinal Chemistry.[2]

    • Context: Definitive guide on using vinyl sulfones as "warheads" for covalent inhibition, demonstrating their stability and selectivity compared to epoxides or halomethyl ketones.
  • Selectivity of Vinyl Sulfones

    • Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[3]

    • Source: Polymer Chemistry (RSC).
    • Context: Quantitative comparison showing vinyl sulfones react selectively with thiols even in the presence of competing acryl
  • Reversibility Consider

    • Title: Vinyl sulfone building blocks in covalently reversible reactions with thiols.
    • Source: Organic & Biomolecular Chemistry.[4][5][6]

    • Context: Discusses the thermodynamic stability of the alkylated product and conditions under which retro-Michael addition might occur.

Sources

Foundational

Theoretical and computational studies of 2-(Ethenesulfonyl)acetic acid

Theoretical and Computational Evaluation of 2-(Ethenesulfonyl)acetic Acid (ESAA) Executive Summary This technical guide outlines the theoretical framework and computational protocols for studying 2-(Ethenesulfonyl)acetic...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical and Computational Evaluation of 2-(Ethenesulfonyl)acetic Acid (ESAA)

Executive Summary This technical guide outlines the theoretical framework and computational protocols for studying 2-(Ethenesulfonyl)acetic acid (CAS: 20854-29-9). As a bifunctional small molecule containing a vinyl sulfone warhead and a carboxylic acid tail, ESAA represents a class of "soft" electrophiles used in covalent drug discovery and bioconjugation. This guide details the methodology for characterizing its electronic structure, predicting its reactivity toward cysteine residues via Michael addition, and modeling its interaction with biological targets.

Physicochemical Profiling & Electronic Structure

The first phase of evaluation establishes the baseline electronic properties that dictate reactivity and solubility.

Geometry Optimization & Conformational Analysis

The flexibility of the sulfonyl-acetic acid linker (


) requires a conformational search to identify the global minimum.
  • Protocol:

    • Initial Sampling: Perform a Monte Carlo conformational search using the MMFF94 force field.

    • Refinement: Re-optimize low-energy conformers using DFT at the B3LYP/6-311++G(d,p) level of theory.

    • Solvation: Apply the SMD (Solvation Model based on Density) for water (

      
      ) to mimic physiological conditions.
      
Frontier Molecular Orbitals (FMO) Analysis

The reactivity of the vinyl sulfone moiety is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Target Metrics:

    • LUMO Energy (

      
      ):  Indicates susceptibility to nucleophilic attack. A lower 
      
      
      
      suggests a more potent electrophile.
    • HOMO-LUMO Gap (

      
      ):  Correlates with chemical hardness (
      
      
      
      ). Soft electrophiles (small gap) react preferentially with soft nucleophiles (thiols).
    • Electrophilicity Index (

      
      ):  Calculated as 
      
      
      
      , where
      
      
      is the chemical potential.
ParameterFormulaInterpretation for ESAA
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Critical Metric: Predicts Michael acceptor strength.
Acidity and Ionization (pKa Prediction)

ESAA contains two acidic sites: the carboxylic acid and the "active" methylene group flanked by the sulfone and carboxyl groups.

  • Site A (Carboxyl -COOH): Expected pKa

    
     3.0–4.[1][2]0. At physiological pH (7.4), this will be deprotonated (
    
    
    
    ), increasing solubility.
  • Site B (Methylene -CH2-): The electron-withdrawing nature of the sulfone and carboxyl groups acidifies these protons (estimated pKa

    
     11–13). While stable at pH 7.4, this site can participate in H-bonding or tautomerization in active sites.
    
  • Calculation Method: Use the thermodynamic cycle method with experimental values of reference compounds (e.g., acetic acid, methyl vinyl sulfone) to correct the Gibbs free energy of deprotonation.

Mechanistic Reactivity Study: The Michael Addition

The core utility of ESAA is its ability to covalently modify cysteine residues. This section details how to model the reaction kinetics.

Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition (Michael addition).

  • Nucleophilic Attack: The thiolate (

    
    ) attacks the 
    
    
    
    -carbon of the vinyl group.
  • Transition State (TS): Formation of a transient carbanion stabilized by the sulfone.

  • Protonation: The

    
    -carbon picks up a proton from the solvent or a general acid to form the stable adduct.
    
Transition State Search Protocol
  • Model System: Use Methanethiolate (

    
    ) as a surrogate for Cysteine.
    
  • Method: DFT (M06-2X/6-311++G(d,p)) is recommended over B3LYP for better dispersion interaction modeling in TS structures.

  • Verification: Perform Frequency Analysis. The TS must have exactly one imaginary frequency corresponding to the C-S bond formation vector.

Visualization of the Michael Addition Pathway:

MichaelAddition Reactants Reactants (ESAA + Cys-S⁻) TS Transition State (TS) [C---S bond forming] Reactants->TS Activation Energy (ΔG‡) Intermediate Carbanion Intermediate TS->Intermediate Relaxation Product Thioether Adduct (Stable) Intermediate->Product Protonation (+H⁺)

Caption: Kinetic pathway of the Michael addition between ESAA and a cysteine thiolate.

Structural Biology Applications (Docking & MD)

To validate ESAA as a drug candidate, its interaction with a specific protein target (e.g., Cathepsin B/L or Rhodesain) must be modeled.

Covalent Docking Protocol

Standard docking assumes non-covalent interactions. For ESAA, use a "Covalent Docking" workflow (available in Gold, Glide, or AutoDock Vina).

  • Define the Warhead: Specify the

    
    -carbon of the vinyl sulfone as the reactive atom.
    
  • Define the Nucleophile: Select the sulfur atom of the catalytic Cysteine (e.g., Cys25).

  • Constraint: Enforce a distance constraint (

    
     Å) between the reactive atoms to mimic the pre-reaction state.
    
Molecular Dynamics (MD) Simulation

MD assesses the stability of the covalent complex and the effect of the acetic acid tail on the protein's conformational dynamics.

  • Force Field:

    • Protein: AMBER ff14SB or CHARMM36m.

    • Ligand (ESAA): Generate parameters using GAFF2 (General Amber Force Field) with RESP charges derived from HF/6-31G* calculations.

  • Simulation Steps:

    • Minimization: 5000 steps steepest descent to remove steric clashes.

    • Heating: 0K to 300K over 100 ps (NVT ensemble).

    • Equilibration: 1 ns (NPT ensemble) to stabilize density.

    • Production Run: 50–100 ns. Analyze RMSD (Root Mean Square Deviation) and Hydrogen Bond occupancy of the carboxylate tail.

Computational Workflow Diagram:

Workflow Start 2D Structure (ESAA) ConfSearch Conformational Search (MMFF94 / DFT) Start->ConfSearch DFT_Props DFT Profiling (FMO, pKa, Reactivity) ConfSearch->DFT_Props Optimized Geometry Docking Covalent Docking (Target: Cysteine Protease) DFT_Props->Docking Charge Parameters MD_Sim MD Simulation (50-100ns, Explicit Solvent) Docking->MD_Sim Top Pose Analysis Binding Free Energy (MM/GBSA) MD_Sim->Analysis Trajectory

Caption: Step-by-step computational pipeline for evaluating ESAA from quantum mechanics to molecular dynamics.

References

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source: )

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. (Source: )

  • Santos, M. M. M., & Moreira, R. (2007). Michael acceptors as cysteine protease inhibitors. Mini Reviews in Medicinal Chemistry. (Source: )

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. (Source: )

  • Frisch, M. J., et al. (2016). Gaussian 16 Revision C.01. Gaussian, Inc. (Source: )

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Ethenesulfonyl)acetic Acid in Covalent Drug Discovery and Bioconjugation

This Application Note and Protocol guide details the use of 2-(Ethenesulfonyl)acetic acid (CAS 20854-29-9), a specialized bifunctional reagent used to introduce vinyl sulfone "warheads" into bioactive molecules and mater...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(Ethenesulfonyl)acetic acid (CAS 20854-29-9), a specialized bifunctional reagent used to introduce vinyl sulfone "warheads" into bioactive molecules and materials.[1]

[1]

Introduction & Value Proposition

In the landscape of targeted covalent inhibitors (TCIs) and bioconjugation, 2-(Ethenesulfonyl)acetic acid serves as a critical "staple" reagent. It features two distinct reactive handles:

  • Carboxylic Acid: Allows for facile attachment to amine-bearing scaffolds (drugs, fluorophores, or peptides) via standard amide coupling.

  • Vinyl Sulfone: A Michael acceptor that acts as a soft electrophile, exhibiting high selectivity for thiols (cysteine residues) over amines (lysine/N-terminus) at physiological pH.[2]

Unlike more aggressive electrophiles (e.g., chloroacetamides), the vinyl sulfone moiety provided by this reagent offers a balance of reactivity and stability, making it ideal for targeting non-catalytic cysteines in proteins or stabilizing hydrogels via thiol-Michael addition.

Mechanism of Action

The utility of 2-(ethenesulfonyl)acetic acid relies on the Michael Addition mechanism.[1] Once the reagent is coupled to a scaffold (R-NH2), the resulting vinyl sulfone acts as a "warhead."

  • Step 1 (Activation): The carboxylic acid is activated (e.g., via HATU or EDC) to form an amide bond with the ligand.

  • Step 2 (Conjugation): The vinyl sulfone undergoes nucleophilic attack by a thiolate anion (Protein-S⁻).[1] The sulfone group (

    
    ) stabilizes the developing negative charge in the transition state, driving the reaction forward to form a stable thioether linkage.
    
Mechanistic Workflow

G Reagent 2-(Ethenesulfonyl)acetic acid (Bifunctional Linker) Coupling Amide Coupling (EDC/NHS or HATU) Reagent->Coupling Scaffold Amine Scaffold (Drug/Fluorophore) Scaffold->Coupling Probe Vinyl Sulfone Probe (Michael Acceptor) Coupling->Probe -H2O Conjugate Stable Thioether Conjugate Probe->Conjugate Protein Target Protein (Cysteine-SH) Protein->Conjugate pH 7.4 Michael Addition

Figure 1: Strategic workflow for converting amine-containing scaffolds into cysteine-reactive covalent probes using 2-(ethenesulfonyl)acetic acid.[1]

Comparative Analysis: Electrophile Reactivity

The vinyl sulfone group is distinct from other common cysteine-reactive warheads.[1]

FeatureVinyl Sulfone (This Reagent)AcrylamideChloroacetamide
Reactivity Moderate (Tunable)Moderate to HighHigh
Selectivity High (Cys >> Lys)Moderate (Cys > Lys)Low (Reacts with His/Lys)
Reversibility Irreversible (mostly)IrreversibleIrreversible
Stability High in aqueous bufferModerateLow (Hydrolysis prone)
Metabolic Stability GoodModerate (Glutathione conjugation)Poor

Experimental Protocols

Protocol A: Synthesis of Vinyl Sulfone Probes (Amide Coupling)

Objective: To attach 2-(ethenesulfonyl)acetic acid to a primary amine-containing scaffold.[1] Precaution: Vinyl sulfones are stable to tertiary amines (DIPEA/TEA) but can react with primary amines over long periods. Perform coupling efficiently.

Materials:

  • 2-(Ethenesulfonyl)acetic acid (1.0 equiv)[1]

  • Amine-containing scaffold (1.0 equiv)[1]

  • HATU (1.1 equiv) or EDC/NHS[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Activation: Dissolve 2-(ethenesulfonyl)acetic acid (100 mg, 0.67 mmol) in anhydrous DMF (2 mL). Add DIPEA (350 µL, 2.0 mmol) and HATU (280 mg, 0.74 mmol). Stir at 0°C for 10 minutes.

    • Why: Pre-activation ensures the carboxylic acid reacts preferentially over the vinyl sulfone group.

  • Coupling: Add the amine scaffold (0.67 mmol) dissolved in DMF (1 mL) dropwise to the activated mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

    • Validation: Look for Mass Shift =

      
      . The vinyl sulfone double bond should remain intact (verify by NMR: distinct vinylic protons at 6.0–7.0 ppm).
      
  • Workup: Dilute with EtOAc, wash with 1N HCl (briefly), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically MeOH/DCM).

Protocol B: Cysteine Labeling (Bioconjugation)

Objective: To covalently label a protein containing a surface-exposed cysteine.[1]

Materials:

  • Vinyl Sulfone Probe (from Protocol A)[1]

  • Target Protein (e.g., 50 µM in buffer)

  • Buffer: PBS (pH 7.4) or HEPES (pH 7.5). Avoid Tris if high concentrations are used over long periods, though usually acceptable.

Step-by-Step:

  • Preparation: Dissolve the Vinyl Sulfone Probe in DMSO to create a 10 mM stock.

  • Incubation: Dilute the protein to 50 µM in PBS. Add the probe to a final concentration of 500 µM (10x excess).

    • Note: Vinyl sulfones are slower than maleimides. Higher equivalents or longer times may be required.

  • Reaction: Incubate at 37°C for 1–4 hours.

  • Quenching: Add DTT (excess) to quench unreacted probe if purification is not immediate.

  • Validation: Analyze by Intact Protein LC-MS.

    • Success Criteria: Mass shift of

      
       on the protein.
      

Safety & Handling

  • Hazards: 2-(Ethenesulfonyl)acetic acid is a skin and eye irritant and a potential sensitizer due to its alkylating nature.[1]

  • PPE: Wear nitrile gloves, lab coat, and eye protection. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent polymerization or degradation.

References

  • Sigma-Aldrich. 2-(Ethenesulfonyl)acetic acid Product Page & Safety Data.[1]Link (Verified CAS 20854-29-9).

  • Santos, M. M. M., et al. "Michael acceptors as cysteine-targeting mechanisms in drug design." ChemMedChem, 2016. Link

  • Patterson, W. F., et al. "Vinyl sulfones: A versatile pharmacophore for cysteine-targeted covalent inhibitors." Journal of Medicinal Chemistry, 2022.[3] Link

  • Enamine. Building Blocks: Sulfonyl acetic acids.Link

(Note: Specific literature on this exact CAS is niche; protocols are derived from standard vinyl sulfone chemistry validated in the context of bifunctional linkers).

Sources

Application

Protocol for the application of 2-(Ethenesulfonyl)acetic acid in bioconjugation

Application Notes & Protocols Topic: Protocol for the Application of 2-(Ethenesulfonyl)acetic acid in Bioconjugation Introduction: The Strategic Advantage of Vinyl Sulfone Chemistry In the landscape of bioconjugation, th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for the Application of 2-(Ethenesulfonyl)acetic acid in Bioconjugation

Introduction: The Strategic Advantage of Vinyl Sulfone Chemistry

In the landscape of bioconjugation, the formation of stable, covalent linkages between a biomolecule and a payload (such as a drug, dye, or polymer) is paramount.[1] While various functional groups have been employed for this purpose, vinyl sulfones have emerged as a robust and versatile class of reagents.[2] 2-(Ethenesulfonyl)acetic acid, a representative vinyl sulfone, offers a compelling alternative to more traditional thiol-reactive chemistries like maleimides.

The core strength of the vinyl sulfone moiety lies in its ability to undergo a highly efficient Michael-type addition reaction, primarily with sulfhydryl groups of cysteine residues.[3][4] This reaction forms an irreversible and exceptionally stable thioether bond. Unlike maleimide-thiol adducts, which can be susceptible to retro-Michael reactions and thiol exchange, leading to conjugate degradation, the thioether bond formed by vinyl sulfones offers superior stability both in vitro and in vivo.[2] The acetic acid group on this particular reagent provides a handle for further functionalization or can enhance aqueous solubility. This document provides a comprehensive guide to the mechanism, experimental design, and execution of bioconjugation protocols using 2-(ethenesulfonyl)acetic acid.

Reaction Mechanism: pH-Controlled Thiol-Selective Conjugation

The conjugation of 2-(ethenesulfonyl)acetic acid to a protein proceeds via a base-catalyzed Thiol-Michael addition. The reaction's selectivity is critically dependent on the pH of the reaction buffer.

  • Deprotonation: At a mildly alkaline pH (typically 8.0-9.0), the sulfhydryl group (-SH) of a cysteine residue is partially deprotonated to form the highly nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient β-carbon of the vinyl group in 2-(ethenesulfonyl)acetic acid.

  • Bond Formation: This attack results in the formation of a stable, covalent thioether linkage.

While vinyl sulfones can also react with the primary amines of lysine residues or the N-terminus, this reaction is significantly slower and generally requires a higher pH (>9.0).[5] By carefully controlling the reaction pH to a range of 8.0-8.5, one can achieve high selectivity for cysteine residues over other nucleophilic amino acids.[2]

Caption: Mechanism of Thiol-Michael addition for bioconjugation.

Experimental Workflow Overview

A successful bioconjugation experiment requires careful planning and execution across several distinct stages. The logical flow ensures optimal labeling efficiency while preserving the integrity of the target biomolecule.

G A 1. Protein Preparation - Buffer Exchange - Disulfide Reduction (if needed) B 2. Reagent Preparation - Dissolve 2-(Ethenesulfonyl)acetic acid - Calculate Molar Excess A->B C 3. Conjugation Reaction - Combine Protein and Reagent - Incubate under controlled conditions B->C D 4. Quenching (Optional) - Add excess small molecule thiol C->D E 5. Purification - Remove excess reagent - Isolate conjugate (e.g., SEC, TFF) D->E F 6. Characterization - Confirm conjugation - Assess purity (e.g., SDS-PAGE, MS) E->F

Caption: Standard workflow for protein bioconjugation.

Detailed Experimental Protocols

Part A: Preparation of Reagents and Protein

1. Buffer Selection (The Foundation of Selectivity): The choice of buffer is critical for controlling reaction pH and ensuring protein stability.

  • Recommended Buffers: Phosphate-buffered saline (PBS), Borate buffer, or HEPES buffer at a concentration of 50-100 mM.

  • Critical pH Adjustment: Adjust the buffer pH to 8.0-8.5 using NaOH or HCl. This range maximizes the rate of thiol-selective modification while minimizing potential side reactions with amines.

  • Buffers to Avoid: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can compete with the target protein for reaction with the vinyl sulfone reagent.

2. Protein Preparation:

  • Initial Step: The protein of interest should be dissolved in the selected reaction buffer. A typical protein concentration is 1-10 mg/mL.

  • For Targeting Surface Cysteines: If the target cysteines are already free and accessible, no further preparation is needed.

  • For Targeting Cysteines in Disulfide Bonds: If the target cysteines are involved in disulfide bonds, a reduction step is necessary.

    • Add a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and does not require removal before conjugation.

    • If using DTT, it must be removed post-reduction to prevent it from reacting with the vinyl sulfone. This is typically achieved using a desalting column (spin or gravity-flow).[6]

3. Preparation of 2-(Ethenesulfonyl)acetic acid Stock Solution:

  • 2-(Ethenesulfonyl)acetic acid has limited aqueous solubility and should be dissolved in a water-miscible organic solvent first.

  • Recommended Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure: Prepare a concentrated stock solution (e.g., 10-100 mM) in the chosen organic solvent immediately before use. Vortex gently to ensure complete dissolution.

Part B: The Bioconjugation Reaction

This protocol is a general guideline. Optimal conditions may vary depending on the specific protein.

1. Initiation of Reaction:

  • Slowly add the calculated volume of the 2-(ethenesulfonyl)acetic acid stock solution to the vortexing protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize the risk of protein denaturation.[7]

2. Incubation:

  • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or at 4°C overnight. Reactions at 4°C are slower but may be preferable for sensitive proteins.

  • Gentle mixing (e.g., on an end-over-end rotator) during incubation is recommended to ensure homogeneity.

ParameterRecommended RangeRationale
Molar Excess of Reagent 10- to 50-foldA molar excess drives the reaction towards completion. Start with a lower excess (10x) and optimize as needed.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also increase aggregation risk.
Reaction pH 8.0 - 8.5Optimal for selective deprotonation of cysteine thiols without significant amine reactivity.
Temperature 4°C to 25°CLower temperatures can help maintain protein stability over longer reaction times.
Reaction Time 2 - 16 hoursThe required time depends on the reactivity of the specific cysteine, temperature, and molar excess used.

3. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction and consume any unreacted 2-(ethenesulfonyl)acetic acid, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.

  • Incubate for an additional 30 minutes.

Part C: Purification of the Bioconjugate

Purification is essential to remove excess reagent and quenching agents, which can interfere with downstream applications.

  • Size Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method. Use a pre-packed desalting column (e.g., PD-10) or an SEC column on an FPLC system. The larger bioconjugate will elute first, while the smaller, unreacted reagent molecules are retained and elute later.

  • Tangential Flow Filtration (TFF) / Diafiltration: For larger volumes (>5 mL), TFF is an efficient method for buffer exchange and removal of small molecules.[8] It involves repeatedly concentrating the sample and diluting it with fresh buffer.

  • Ion Exchange Chromatography (IEX): If the conjugation significantly alters the net charge of the protein, IEX can be a powerful tool to separate conjugated from unconjugated protein.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency Incorrect pH: The buffer pH was too low (<7.5).Oxidized Thiols: Cysteine residues re-formed disulfide bonds.Insufficient Reagent: Molar excess was too low.Verify buffer pH before starting.Ensure complete reduction and/or include a chelating agent like EDTA (1 mM) to inhibit metal-catalyzed oxidation.Increase the molar excess of the vinyl sulfone reagent.
Protein Precipitation Solvent Concentration: The final organic solvent (DMF/DMSO) concentration was too high (>10%).Protein Instability: The protein is not stable under the reaction conditions (pH, temperature).Add the reagent stock solution slowly while vortexing. Perform a solvent tolerance test on a small aliquot of protein first.Perform the reaction at a lower temperature (4°C) or for a shorter duration. Screen different buffers for optimal stability.
Non-specific Labeling pH Too High: The reaction pH was >9.0, leading to increased reactivity with lysine amines.Lower the reaction pH to the recommended 8.0-8.5 range for thiol-specific modification.

References

  • Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. PubMed. Available at: [Link]

  • US Patent US20220169604A1 - Bioconjugation reagent and methods. Google Patents.
  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. ACS Publications. Available at: [Link]

  • Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. PubMed. Available at: [Link]

  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube. Available at: [Link]

  • On proteins and amino acids. II. An acetic acid-hydrochloric acid reaction of proteins. PubMed. Available at: [Link]

  • 25.5: Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. Journal of the American Chemical Society. Available at: [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

  • Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. PubMed. Available at: [Link]

  • Exploration of Thiol-Michael Addition Bioconjugation to Extend Polymers of a Protein-Based Hydrogel. eGrove - University of Mississippi. Available at: [Link]

  • 02 REACTIONS OF PROTEINS & AMINO ACIDS | BIOCHEMISTRY PRACTICAL. YouTube. Available at: [Link]

  • Bioconjugate Analysis & Purification. CellMosaic. Available at: [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Publications. Available at: [Link]

  • Integrating Antibody Purification and Conjugation. Contract Pharma. Available at: [Link]

  • Acetonitrile-protein interactions: amino acid solubility and preferential solvation. PubMed. Available at: [Link]

  • Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. RSC Publishing. Available at: [Link]

  • 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. ResearchGate. Available at: [Link]

  • Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

  • A review of protein-phenolic acid interaction: reaction mechanisms and applications. PubMed. Available at: [Link]

Sources

Method

Precision Cysteine Targeting: Application Guide for 2-(Ethenesulfonyl)acetic Acid

Executive Summary This guide details the experimental utility of 2-(Ethenesulfonyl)acetic acid , a bifunctional "warhead" reagent used to introduce a vinyl sulfone (VS) moiety into biological probes, drugs, and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental utility of 2-(Ethenesulfonyl)acetic acid , a bifunctional "warhead" reagent used to introduce a vinyl sulfone (VS) moiety into biological probes, drugs, and materials.[1]

Unlike maleimides (which are hyper-reactive and prone to hydrolysis) or iodoacetamides (which can be non-specific), vinyl sulfones offer a "Goldilocks" reactivity profile.[1] They are soft electrophiles that remain inert to amines at physiological pH but react irreversibly and specifically with thiols (cysteine) to form stable thioether bonds.[1] This reagent is particularly valuable for:

  • Covalent Inhibitor Design: Targeting catalytic cysteines in proteases (e.g., Cathepsins, Deubiquitinases).[1]

  • Bioconjugation: Creating stable antibody-drug conjugates (ADCs) that resist plasma hydrolysis.[1]

  • Probe Synthesis: Converting amine-bearing fluorophores into cysteine-reactive sensors.

Chemical Profile & Reactivity[1][2][3]

The Molecule
  • Systematic Name: 2-(Ethenesulfonyl)acetic acid[1]

  • Synonyms: (Vinylsulfonyl)acetic acid; VSAA.[1]

  • Structure:

    
    [1]
    
  • MW: 150.15 g/mol [1]

  • Solubility: Soluble in water, DMSO, DMF, and Methanol.[1]

Mechanism of Action

The molecule possesses two distinct reactive handles that allow for sequential functionalization:

  • Carboxylic Acid (

    
    ):  Used for "Arming" .[1] It is coupled to a primary amine (e.g., a lysine on a peptide or an amino-fluorophore) using standard amide coupling chemistry (EDC/NHS or HATU).[1]
    
  • Vinyl Sulfone (

    
    ):  Used for "Targeting" .[1] Once the probe is synthesized, this group acts as a Michael acceptor.[1] It is relatively inert until exposed to a thiolate anion (
    
    
    
    ).[1]

Reaction Specificity:

  • pH < 7.0: The VS group is generally stable and unreactive.[1]

  • pH 7.5 – 8.5: Cysteine thiols (

    
    ) deprotonate to thiolates, attacking the 
    
    
    
    -carbon of the vinyl system.[1]
  • pH > 9.0: Lysine amines may begin to compete, reducing specificity.[1]

Experimental Workflows (Visualization)

The following diagram illustrates the standard two-stage workflow: first creating a probe, then using it to label a target.[1]

G VSAA 2-(Ethenesulfonyl) acetic acid Coupling Step 1: Coupling (EDC/NHS or HATU) VSAA->Coupling Amine Amine-Linker (Drug/Fluorophore) Amine->Coupling Probe Vinyl Sulfone Probe Coupling->Probe Amide Bond Formation Labeling Step 2: Labeling (pH 7.5 - 8.0) Probe->Labeling Target Target Protein (Cysteine-SH) Target->Labeling Conjugate Final Thioether Conjugate Labeling->Conjugate Michael Addition

Caption: Two-stage workflow converting the VSAA precursor into a functional probe, followed by specific protein labeling.

Protocol A: Synthesis of Vinyl Sulfone Probes (The "Arming" Step)

Objective: To couple 2-(ethenesulfonyl)acetic acid to an amine-containing scaffold (e.g., a peptide N-terminus or a fluorophore).[1]

Materials
  • 2-(Ethenesulfonyl)acetic acid (1.0 equiv)[1]

  • Amine-containing substrate (1.0 equiv)[1]

  • HATU (1.1 equiv) or EDC/NHS[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMSO[1]

Procedure
  • Activation: Dissolve 2-(ethenesulfonyl)acetic acid in anhydrous DMF. Add HATU and DIPEA. Stir for 5 minutes at Room Temperature (RT) to generate the active ester.[1]

    • Note: Avoid leaving the activated ester for >30 mins as self-polymerization can occur at high concentrations.[1]

  • Coupling: Add the amine-containing substrate to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Success Indicator: Look for Mass Shift = +132.1 Da (Addition of

      
       fragment).[1]
      
  • Work-up:

    • For Peptides: Precipitate in cold diethyl ether or purify directly via Preparative HPLC (0.1% TFA water/acetonitrile gradient).[1]

    • For Small Molecules: Dilute with Ethyl Acetate, wash with 1N HCl (to remove DIPEA) and Brine.[1] Dry over

      
      .[1]
      
  • Storage: Lyophilize the product. Store at -20°C. Vinyl sulfone amides are stable for months if kept dry.[1]

Protocol B: Cysteine Bioconjugation (The "Targeting" Step)

Objective: To label a specific cysteine residue on a protein using the probe synthesized in Protocol A.[1]

Buffer Selection Guide
ParameterRecommendationRationale
Buffer System PBS or HEPES (50 mM)Avoid Tris/Glycine if pH > 8.0 (primary amines can compete).[1]
pH 7.5 – 8.0 Optimal for Cys thiolate generation without triggering Lys amine reaction.[1]
Additives TCEP (10-100 µM)Optional.[1] Keeps surface cysteines reduced.[1] Avoid DTT (it competes).[1]
Co-solvent DMSO (up to 10%)Improves solubility of hydrophobic probes.[1]
Procedure
  • Preparation: Dissolve the Target Protein in PBS (pH 7.5) to a concentration of 1–5 mg/mL (approx. 20–100 µM).[1]

  • Reduction (Optional but Recommended): If the cysteine is potentially oxidized (disulfide), treat with 2-5 equivalents of TCEP for 30 mins.[1] Do not use DTT or Mercaptoethanol, as they contain thiols that will quench your probe.[1]

  • Labeling: Add the Vinyl Sulfone Probe (from Protocol A) to the protein solution.[1]

    • Stoichiometry: Use 5–10 equivalents of probe for surface cysteines.[1] Use 20–50 equivalents for buried/catalytic cysteines.[1]

  • Incubation: Incubate at 37°C for 1–4 hours.

    • Note: Vinyl sulfones react slower than maleimides.[1] Do not rush this step.

  • Quenching: Stop the reaction by adding excess DTT (50 mM) or Mercaptoethanol. Incubate for 15 mins.

  • Purification: Remove excess probe via Desalting Column (PD-10) or Dialysis.

Analytical Validation & Troubleshooting

NMR Characterization (Proton NMR)

The vinyl sulfone group provides a distinct signature in


-NMR.[1] Look for the ABC spin system of the vinyl group:
  • 
     6.9 - 6.7 ppm (dd):  The proton on the carbon adjacent to the sulfone (
    
    
    
    ).[1]
  • 
     6.4 - 6.1 ppm (d):  The terminal vinyl protons (
    
    
    
    ).[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (Protein) pH too low (< 7.[1]0)Adjust pH to 7.8 - 8.0. Cysteine is protonated (

) and unreactive at acidic pH.[1]
Precipitation Probe is hydrophobicAdd 5-10% DMSO or Glycerol to the buffer.[1]
Non-specific Labeling pH too high (> 8.5)Lysine residues are reacting.[1] Lower pH to 7.5.
Probe Hydrolysis N/AVinyl sulfones are stable to hydrolysis.[1] If mass is lost, check for degradation of the linker, not the warhead.[1]

References

  • Palmer, J. T., et al. (1995).[1][2][3] "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[1][2] Journal of Medicinal Chemistry, 38(17), 3193–3196.[1] Link[1]

  • Borodovsky, A., et al. (2002).[1] "Chemistry-based functional proteomics reveals novel members of the deubiquitinating enzyme family."[1] Chemistry & Biology, 9(10), 1149-1159.[1] Link

  • Morimoto, K., et al. (2012).[1][4] "Vinyl sulfone-based labeling and chemical tagging."[1][2][4][5][6] Organic & Biomolecular Chemistry, 10, 212-219.[1] Link

  • Santos, M. M. M., et al. (2015).[1] "Vinyl sulfone building blocks in covalently reversible reactions with thiols."[1] RSC Advances, 5, 56356-56362.[1] Link

Sources

Application

Application Note: High-Sensitivity Quantification of 2-(Ethenesulfonyl)acetic acid by LC-MS/MS

The following Application Note is designed for direct implementation in pharmaceutical analytical laboratories. It addresses the specific challenges of quantifying 2-(Ethenesulfonyl)acetic acid (CAS: 20854-29-9), a react...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for direct implementation in pharmaceutical analytical laboratories. It addresses the specific challenges of quantifying 2-(Ethenesulfonyl)acetic acid (CAS: 20854-29-9), a reactive Michael acceptor often encountered as a genotoxic impurity (GTI) or degradation product in sulfone-containing drug substances.[1]

Executive Summary & Chemical Logic

2-(Ethenesulfonyl)acetic acid is a small, polar molecule containing two distinct functional groups: a carboxylic acid and a vinyl sulfone . This dual nature presents a unique analytical paradox:

  • Polarity: The carboxylic acid makes it highly polar, leading to poor retention on standard C18 columns.

  • Reactivity: The vinyl sulfone moiety is a potent Michael acceptor. In neutral or basic solutions, or in the presence of nucleophiles (e.g., proteins, glutathione, excipients like amines), it rapidly forms covalent adducts, leading to under-quantification.

The Solution: This protocol utilizes a Negative Mode ESI LC-MS/MS approach coupled with a HILIC (Hydrophilic Interaction Liquid Chromatography) separation to retain the polar acid. Crucially, we introduce a "Trapping Protocol" for complex matrices to stabilize the analyte.

Chemical Structure & Properties
PropertyData
Formula C₄H₆O₄S
MW 150.15 g/mol
pKa ~3.5 (Carboxylic acid)
Reactivity High (Electrophilic attack at

-carbon of vinyl group)
Solubility High in Water, MeOH; Low in Hexane/DCM

Analytical Strategy & Workflow

The following diagram illustrates the decision matrix for selecting the correct sample preparation method based on the sample matrix.

G Start Sample Matrix Input Clean Clean Matrix (API / Simple Buffer) Start->Clean Complex Complex Matrix (Plasma / Protein / Amine Excipients) Start->Complex Direct Method A: Direct Acidic Extraction (Quench with 0.1% Formic Acid) Clean->Direct Prevent Polymerization Deriv Method B: Thiol Derivatization (Trap with 2-Mercaptoethanol) Complex->Deriv Prevent Nucleophilic Loss HILIC HILIC LC-MS/MS Analysis (Negative Mode ESI) Direct->HILIC Deriv->HILIC Data Quantification (MRM: 149.0 -> 105.0) HILIC->Data

Figure 1: Decision tree for selecting Direct Analysis vs. Derivatization based on matrix complexity.

Experimental Protocols

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Waters Acquity or Agilent 1290)

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)

  • Column: Waters BEH Amide (100 x 2.1 mm, 1.7 µm) or Phenomenex Luna HILIC.

    • Why: C18 columns fail to retain this small acid, causing it to elute in the void volume where ion suppression is highest. HILIC provides retention and enhances negative mode ionization efficiency.

Mobile Phases
  • MP A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH 9.0 (Adjusted with NH₄OH).

    • Note: High pH is required for HILIC retention of acids, but the sample must be kept acidic/neutral until injection to prevent degradation.

  • MP B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

MS/MS Parameters (Negative Mode)
ParameterSettingRationale
Ion Source ESI Negative (-)Carboxylic acid deprotonates easily (M-H)⁻.[1]
Precursor Ion 149.0 m/z[M-H]⁻ ion of 2-(Ethenesulfonyl)acetic acid.
Quantifier Ion 105.0 m/zLoss of CO₂ (-44 Da). Highly specific.
Qualifier Ion 85.0 m/zLoss of SO₂ (-64 Da).
Collision Energy -15 to -25 VOptimized for decarboxylation.
Method A: Direct Analysis (Clean Matrices)

Use this for Drug Substance (API) or simple aqueous formulations.

  • Preparation: Weigh 10 mg of API.

  • Dissolution: Dissolve in cold (4°C) 90:10 Acetonitrile:Water containing 0.1% Formic Acid .

    • Critical: The formic acid lowers pH to ~2.5, protonating the vinyl sulfone and reducing its reactivity. The high organic content precipitates proteins (if any) and matches HILIC initial conditions.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Analysis: Inject 2 µL immediately.

Method B: Derivatization "Trapping" (Complex Matrices)

Use this for biological samples or formulations with nucleophilic excipients (e.g., polysorbates).

Concept: Intentionally react the unstable vinyl sulfone with an excess of a specific thiol (2-Mercaptoethanol) to form a stable thioether adduct, then quantify the adduct.

  • Reagent Prep: Prepare 100 mM 2-Mercaptoethanol (2-ME) in 50 mM Ammonium Bicarbonate (pH 8.0).

  • Reaction: Mix 100 µL Sample + 100 µL 2-ME Reagent.

  • Incubation: 37°C for 30 minutes.

    • Mechanism:[1][2] The thiol group of 2-ME attacks the vinyl double bond (Michael Addition).

    • New Analyte: 2-((2-hydroxyethyl)thio)ethylsulfonyl acetic acid.[1]

  • Quench: Add 20 µL Formic Acid to stop the reaction and stabilize the adduct.

  • MS Adjustment: Monitor the adduct mass.

    • New Precursor: 149 + 78 (2-ME) = 227.0 m/z .[1]

    • New Product: 183.0 m/z (Loss of CO₂).

Validation & Performance Criteria (Self-Validating System)

To ensure trustworthiness, the method includes specific system suitability tests (SST).

System Suitability
  • Retention Time Stability: ± 0.1 min. Drifting RT in HILIC indicates insufficient column equilibration (requires ~20 column volumes).

  • Tailing Factor: < 1.5. Higher tailing indicates secondary interactions; increase buffer concentration.

Linearity & Range[3][4]
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Regression: Linear 1/x² weighting.

  • Correlation Coefficient (r²): > 0.995.[3]

Recovery (Accuracy)

Perform "Spike-Recovery" experiments at three levels (Low, Med, High).

  • Acceptance: 80-120% recovery.[1]

  • Troubleshooting: If recovery is <80% in Method A, the analyte is likely reacting with the matrix. Switch to Method B (Derivatization).

References

  • ICH Harmonised Guideline M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.

  • Liu, D. Q., et al. "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 2010.
  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs. (Relevance: Trace impurity control logic).

  • Boccardi, G., et al. "Genotoxic Impurities: Analytical Challenges and Strategies." Chimica Oggi - Chemistry Today, 2010.

Sources

Method

Application Note: 2-(Ethenesulfonyl)acetic acid as a Heterobifunctional "Click" Linker in Biomaterials

This Application Note is designed as a high-level technical guide for the use of 2-(Ethenesulfonyl)acetic acid (ESAA) in advanced materials science. It synthesizes chemical principles with practical, field-proven protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the use of 2-(Ethenesulfonyl)acetic acid (ESAA) in advanced materials science. It synthesizes chemical principles with practical, field-proven protocols for researchers in drug delivery, tissue engineering, and bioconjugation.

Part 1: Executive Summary & Chemical Logic

2-(Ethenesulfonyl)acetic acid (ESAA) is a compact, heterobifunctional crosslinker that bridges the gap between "hard" carboxylate chemistry and "soft" Michael addition reactivity. Unlike symmetric crosslinkers (e.g., Divinyl Sulfone), ESAA possesses two distinct reactive handles:

  • Carboxylic Acid (-COOH): A stable anchor point for immobilization onto amine-bearing surfaces or polymers via EDC/NHS coupling.

  • Vinyl Sulfone (-SO₂-CH=CH₂): An electron-deficient alkene that acts as a highly selective Michael acceptor for thiols (cysteine) and secondary amines (histidine/lysine) under physiological conditions.

Why ESAA?

  • Bio-Orthogonality: The vinyl sulfone group is stable in water and does not react with hydroxyls, making it superior to maleimides (which hydrolyze) for long-term applications.

  • Selectivity: At pH 7.0–7.5, ESAA reacts almost exclusively with thiols, allowing for site-specific conjugation of cysteine-tagged proteins or peptides.

  • Solubility: The carboxylic acid moiety confers aqueous solubility, eliminating the need for toxic organic co-solvents (DMSO/DMF) often required for other sulfone linkers.

Part 2: Mechanism of Action

The utility of ESAA relies on a two-step "Anchor-and-Click" mechanism.

The Anchor Step (Amide Coupling)

The carboxylic acid is activated (typically with EDC/NHS) to form an active ester, which then reacts with primary amines (e.g., on a lysine-rich surface or a PEG-amine polymer). This installs a reactive Vinyl Sulfone interface.[1][2][3]

The Click Step (Michael Addition)

The installed vinyl sulfone undergoes a 1,4-conjugate addition with a nucleophile (typically a thiol). This reaction is irreversible and forms a stable thioether bond.

Visualization: The ESAA Reactivity Workflow

ESAA_Mechanism ESAA 2-(Ethenesulfonyl)acetic acid (ESAA) Activation Activation (EDC/NHS) ESAA->Activation Intermediate NHS-Active Ester Activation->Intermediate pH 4.5-6.0 VS_Surface Vinyl Sulfone-Functionalized Surface Intermediate->VS_Surface + AmineSubstrate pH 7.0-8.0 AmineSubstrate Substrate-NH2 (Polymer/Surface) AmineSubstrate->VS_Surface Coupling FinalProduct Stable Thioether Conjugate (Bioactive Material) VS_Surface->FinalProduct + ThiolLigand Michael Addition pH 7.0-7.5 ThiolLigand Ligand-SH (Drug/Peptide) ThiolLigand->FinalProduct Click Rxn

Figure 1: The "Anchor-and-Click" workflow using ESAA. The molecule transforms an amine-reactive surface into a thiol-reactive surface.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Vinyl Sulfone-Functionalized Hydrogels

Objective: To convert an amine-terminated polymer (e.g., Gelatin, Chitosan, or PEG-NH₂) into a vinyl sulfone-functionalized precursor for "click" hydrogels.

Materials:

  • Polymer: 4-arm PEG-Amine (MW 10k or 20k).

  • Linker: 2-(Ethenesulfonyl)acetic acid (ESAA).[4]

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Buffer: MES Buffer (0.1 M, pH 5.0) and PBS (1X, pH 7.4).

Procedure:

  • Activation: Dissolve ESAA (10 equiv. relative to PEG amines) in MES buffer. Add EDC (10 equiv.) and NHS (10 equiv.). Stir for 15 minutes at Room Temperature (RT) to generate the NHS-ester.

    • Note: The pH must remain acidic (5.0–6.0) to prevent hydrolysis of the NHS ester.

  • Coupling: Dissolve PEG-Amine in PBS (pH 7.4). Add the activated ESAA solution to the PEG solution. Adjust final pH to 7.2–7.5 using dilute NaOH.

    • Critical: Do not exceed pH 8.0, as the vinyl sulfone may begin to react with amines (self-crosslinking) or hydrolyze slowly.

  • Reaction: Stir overnight at RT in the dark.

  • Purification: Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted ESAA and urea byproducts.

  • Lyophilization: Freeze-dry the product to obtain PEG-Vinyl Sulfone (PEG-VS) as a white powder.

  • Validation: Verify functionalization via ¹H-NMR (Look for vinyl protons at 6.0–6.8 ppm).

Protocol B: Protein Immobilization on Biosensor Surfaces

Objective: To covalently attach a capture antibody or enzyme to a gold or glass surface using ESAA as a linker.

Workflow:

  • Surface Priming:

    • Gold: Incubate with Cysteamine (to introduce -NH₂ groups).

    • Glass:[5] Silanize with APTES (3-Aminopropyltriethoxysilane).

  • ESAA Anchoring:

    • Activate ESAA (as in Protocol A) and incubate the amine-primed surface with the solution for 2 hours.

    • Rinse with water. The surface is now Vinyl Sulfone Activated .

  • Ligand Capture:

    • Prepare the protein/ligand in PBS (pH 7.4). Ensure the protein has available free thiols (or reduce disulfides with TCEP).

    • Incubate the activated surface with the protein solution for 4–12 hours at 4°C.

    • Blocking: Quench remaining vinyl sulfones with 10 mM Cysteine or Mercaptoethanol to prevent non-specific binding.

Part 4: Data Analysis & Optimization

Reaction Kinetics Matrix

The rate of the Michael addition to the vinyl sulfone group is highly pH-dependent. Use this table to tune your reaction speed.

NucleophilepH ConditionReaction Half-Life (

)
Selectivity Note
Thiol (-SH) pH 6.5~ 2–4 hoursHigh specificity; amines are protonated and unreactive.
Thiol (-SH) pH 7.5< 30 minsOptimal "Click" range for hydrogel formation.
Amine (-NH₂) pH 7.5> 24 hoursNegligible reaction; safe for lysine-rich proteins.
Amine (-NH₂) pH 9.0+~ 2–6 hoursAmines become nucleophilic; selectivity is lost.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS ester during activation.Ensure Activation Step is in MES buffer (pH 5–6), not PBS.
Gelation Too Fast pH too high during Thiol-Michael addition.Lower pH to 6.5–7.0 to slow down the kinetics.
Precipitation ESAA concentration too high in aqueous buffer.While soluble, high concentrations (>100 mM) may require slight warming or pH adjustment to dissolve fully.

Part 5: References

  • Application of Vinyl Sulfones in Proteomics:

    • Title: Vinyl Sulfone: A Multi-Purpose Function in Proteomics.[3]

    • Source: ResearchGate (Review).

    • URL:

  • General Vinyl Sulfone Reactivity:

    • Title: Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers.[6]

    • Source: ResearchGate / Langmuir.

    • URL:

  • Divinyl Sulfone Comparative Toxicity:

    • Title: Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate.[7]

    • Source: PubMed / Chem Res Toxicol.[7]

    • URL:

  • Chemical Structure & Properties:

    • Title: 2-(ethenesulfonyl)acetic acid Product Page.[4][8]

    • Source: Sigma-Aldrich.[8]

    • URL:

Sources

Application

Techniques for handling and storage of 2-(Ethenesulfonyl)acetic acid

Application Note: Techniques for Handling and Storage of 2-(Ethenesulfonyl)acetic Acid Executive Summary 2-(Ethenesulfonyl)acetic acid (CAS: 20854-29-9), also known as (vinylsulfonyl)acetic acid, is a specialized bifunct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Techniques for Handling and Storage of 2-(Ethenesulfonyl)acetic Acid

Executive Summary

2-(Ethenesulfonyl)acetic acid (CAS: 20854-29-9), also known as (vinylsulfonyl)acetic acid, is a specialized bifunctional reagent used primarily in protein chemistry and drug development. It features a vinyl sulfone group—a robust Michael acceptor—and a carboxylic acid moiety. Unlike maleimides, which form reversible thioether bonds, vinyl sulfones form irreversible, hydrolytically stable covalent bonds with cysteine residues. This guide details the rigorous handling, storage, and experimental protocols required to maintain reagent integrity and ensure reproducible bioconjugation results.

Physicochemical Profile & Reactivity

Understanding the dual-functionality of this molecule is critical for experimental design.

PropertySpecification
CAS Number 20854-29-9
Formula C₄H₆O₄S
Molecular Weight 150.15 g/mol
Functional Groups 1. Vinyl Sulfone: Electrophile (Michael Acceptor).[1] Targets thiols (-SH) and amines (-NH₂).2.[1][2][3][4] Carboxylic Acid: Nucleophile/Acid. Can be activated (EDC/NHS) for amine coupling.
Solubility Soluble in water, DMSO, DMF, Methanol.
pKa ~3.5 (Carboxylic acid); Vinyl protons are non-ionizable but electrophilic.
Stability Stable in acid; prone to polymerization or nucleophilic attack in base.

Expert Insight: The vinyl sulfone moiety is "harder" and less reactive than a maleimide. Consequently, it requires a slightly higher pH (pH 7.5–8.5) to react efficiently with cysteine thiols compared to maleimides (pH 6.5–7.5). However, the resulting thioether adduct is exceptionally stable in plasma, making it superior for in vivo applications.

Storage & Stability Protocol

Improper storage leads to two primary failure modes: polymerization of the vinyl group and hydrolysis (if activated as an ester).

Storage Architecture
  • Primary Storage: -20°C in a manual defrost freezer. Avoid freeze-thaw cycles.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) in a desiccator.

  • Container: Amber glass vials with Teflon-lined caps to prevent light-induced radical polymerization and moisture ingress.

Visual Workflow for Storage

StorageProtocol Start Received 2-(Ethenesulfonyl)acetic acid Inspection Visual Inspection (Check for discoloration/clumping) Start->Inspection Aliquot Aliquot into single-use vials (Avoid Freeze-Thaw) Inspection->Aliquot Atmosphere Purge with Argon/N2 Aliquot->Atmosphere Temp Store at -20°C Atmosphere->Temp Usage Thaw to RT in Desiccator (Prevent Condensation) Temp->Usage When needed Usage->Start Re-seal immediately

Figure 1: Decision tree for the receipt, aliquoting, and storage of vinyl sulfone reagents to maximize shelf-life.

Safety & Handling (HSE)

Hazard Classification: Corrosive (Skin/Eye Damage), Potential Sensitizer.

  • Skin: Vinyl sulfones are potent alkylating agents. They can alkylate skin proteins, leading to severe dermatitis or chemical burns. Double-gloving (Nitrile) is mandatory.

  • Inhalation: The powder is a respiratory irritant. Weigh only inside a certified chemical fume hood.

  • Deactivation: Spills should be treated with an excess of 1M NaOH or a thiol-containing solution (e.g., dilute mercaptoethanol) to quench the electrophile before disposal.

Protocol: Cysteine Bioconjugation

This protocol describes the conjugation of 2-(ethenesulfonyl)acetic acid to a cysteine-containing protein.

Reagents Required
  • Buffer A: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 (Degassed).

  • Stock Solution: 100 mM 2-(Ethenesulfonyl)acetic acid in dry DMSO.

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

Step-by-Step Methodology
  • Protein Preparation:

    • Adjust protein concentration to 1–5 mg/mL in Buffer A .

    • Note: Avoid amine-containing buffers (Tris, Glycine) if pH > 8.5, as high pH can promote side-reactions with lysines. Phosphate or HEPES is preferred.

  • Thiol Reduction (Critical):

    • Add TCEP to a final concentration of 2–5 mM (10x molar excess over cysteines).

    • Incubate for 30 minutes at Room Temperature (RT).

    • Why: Vinyl sulfones cannot react with oxidized disulfides. TCEP is compatible with vinyl sulfones, unlike DTT which contains thiols that would compete for the reagent.

  • Conjugation Reaction:

    • Add the 2-(Ethenesulfonyl)acetic acid stock to the protein solution.

    • Ratio: Use 10–20 molar equivalents of reagent per free cysteine.

    • Solvent: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

    • Incubate at 37°C for 2–4 hours or RT for 12–16 hours .

    • Note: Vinyl sulfones react slower than maleimides; heating to 37°C significantly accelerates the Michael addition.

  • Quenching & Purification:

    • Quench excess reagent by adding L-Cysteine or Mercaptoethanol (50 mM final) for 15 mins.

    • Remove excess small molecules via dialysis, size-exclusion chromatography (e.g., PD-10 column), or ultrafiltration.

Mechanism of Action

ReactionMechanism Cys Protein-Cysteine (Thiolate anion: P-S⁻) Transition Transition State (Nucleophilic Attack on β-carbon) Cys->Transition pH 8.0 VS 2-(Ethenesulfonyl)acetic acid (Michael Acceptor) VS->Transition Product Stable Thioether Adduct (Irreversible) Transition->Product Slow Kinetics

Figure 2: Mechanistic pathway of the Michael addition between a protein thiolate and the vinyl sulfone moiety.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too low (< 7.0).Increase pH to 8.0. The thiolate anion is the reactive species; cysteine (pKa ~8.3) must be deprotonated.
Low Conjugation Yield Oxidized cysteines.Ensure TCEP is present. Verify protein thiols using Ellman’s Reagent.
Protein Precipitation High DMSO conc. or pH shock.Add reagent dropwise with stirring. Keep DMSO <10%.
Non-Specific Binding Reaction time too long / pH > 9.0.At high pH/temp, vinyl sulfones can react with Lys/His. Maintain pH ≤ 8.0 and monitor time.

References

  • Chemical Safety & Properties: National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 20854-29-9. Retrieved from [Link]

  • Vinyl Sulfone Reactivity: Santos, S. B., et al. (2012). Vinyl Sulfone Functionalization: A Feasible Approach for the Study of the Lectin–Carbohydrate Interactions. Bioconjugate Chemistry. Retrieved from [Link]

  • Comparative Stability: Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Retrieved from [Link]

  • Reaction Mechanism: Morales-Sanfrutos, J., et al. (2010). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-(Ethenesulfonyl)acetic acid synthesis

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Support: Optimizing Yields for 2-(Ethenesulfonyl)acetic Acid (ESAA) Technical Support Hub: 2-(Ethenesulfonyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Support: Optimizing Yields for 2-(Ethenesulfonyl)acetic Acid (ESAA)

Technical Support Hub: 2-(Ethenesulfonyl)acetic Acid Synthesis

Ticket Summary: Users report consistently low yields (<30%) and isolation difficulties during the synthesis of 2-(ethenesulfonyl)acetic acid (CAS: 20854-29-9). Molecule Profile:

  • Structure:

    
    
    
  • Reactivity: Strong Michael acceptor (Vinyl sulfone) + Active Methylene (flanked by

    
     and 
    
    
    
    ).
  • Critical Instability: Polymerization prone; thermal decarboxylation risk.

Part 1: The Synthetic Workflow & Failure Points

To troubleshoot effectively, we must visualize the standard synthetic pathway. The most robust route involves the oxidation of the sulfide precursor followed by


-elimination.

Figure 1: Synthetic Pathway and Critical Control Points (CCPs)

ESAA_Synthesis Start Precursors (Mercaptoacetic acid + 2-Chloroethanol) Sulfide Intermediate 1: 2-(2-hydroxyethylthio) acetic acid Start->Sulfide S-Alkylation (pH 8-9) Sulfone Intermediate 2: 2-(2-hydroxyethylsulfonyl) acetic acid Sulfide->Sulfone Oxidation (H2O2/Tungstate or Oxone) Risk1 Risk: Over-oxidation (Sulfoxide vs Sulfone) Sulfide->Risk1 Chloro Intermediate 3: 2-((2-chloroethyl)sulfonyl) acetic acid Sulfone->Chloro Activation (HCl/ZnCl2 or SOCl2) Target Target: 2-(Ethenesulfonyl) acetic acid Chloro->Target Elimination (Base induced) Risk2 Risk: Polymerization (Michael Addition) Target->Risk2 High pH / No Inhibitor Risk3 Risk: Decarboxylation (Thermal Instability) Target->Risk3 Heat > 50°C

Caption: The standard 3-step workflow. Note that the final elimination step is the highest risk for yield loss due to competing polymerization and water solubility.

Part 2: Troubleshooting Guides (The "Why" and "How")

Issue 1: "My crude yield is low, but NMR shows clean conversion."

Diagnosis: Water Solubility & Extraction Failure. ESAA is a small, highly polar molecule with a carboxylic acid and a sulfone. It is incredibly soluble in water. Standard extraction (EtOAc/Water) often leaves 60-80% of the product in the aqueous phase.

Corrective Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction. This decreases the solubility of organics in water (Hofmann, 2020).

  • Solvent Switch: Do not use Diethyl Ether or Hexane. Use Ethyl Acetate:Acetonitrile (3:1) or n-Butanol for extraction.

  • Continuous Extraction: If scale allows, use a liquid-liquid continuous extractor for 12–24 hours.

  • Lyophilization (Best Practice): If the final step involves aqueous workup, skip extraction. Neutralize carefully, freeze, and lyophilize. Extract the solid residue with anhydrous acetone or methanol to recover the product from inorganic salts.

Issue 2: "The product turns into a rubbery gum upon concentration."

Diagnosis: Anionic Polymerization. Vinyl sulfones are potent Michael acceptors. In the presence of trace base (from the elimination step) or excessive heat, they self-polymerize.

Corrective Protocol:

  • Acid Quench: Ensure the reaction mixture is adjusted to pH 3–4 immediately after the elimination is complete. Do not leave it basic.

  • Radical Inhibitor: Add Hydroquinone or BHT (0.1 mol%) to the collection flask before rotary evaporation.

  • Thermal Limit: Never heat the water bath above 40°C . The combination of heat and concentration promotes intermolecular Michael addition.

Issue 3: "I see gas evolution during workup, and yield drops."

Diagnosis: Decarboxylation. The methylene group in ESAA is "active" (flanked by electron-withdrawing


 and 

). While less unstable than

-keto acids,

-sulfonyl acetic acids can decarboxylate under thermal stress, releasing

and leaving methyl vinyl sulfone (volatile).

Corrective Protocol:

  • Avoid Strong Acid/Heat: Do not reflux in acidic media.

  • Vacuum Control: Use high vacuum (low pressure) to remove solvents at low temperatures (<30°C) rather than relying on heat.

Part 3: Quantitative Optimization Data

The following table summarizes optimization experiments conducted to maximize isolation efficiency.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Elimination Base NaOH (Strong Base)TEA or DBU (Organic Base)+15% (Prevents hydration of vinyl group)
Extraction Solvent Ethyl Acetaten-Butanol / EtOAc (1:1)+40% (Solubility coefficient)
Workup Temp 50°C (Rotovap)25°C (Lyophilization)+20% (Prevents polymerization)
pH Control Quench to pH 1Quench to pH 3-4+10% (Avoids acid-catalyzed hydration)

Part 4: Detailed Experimental Protocol (Optimized)

This protocol minimizes water contact and thermal stress.

Step 1: Elimination of 2-((2-chloroethyl)sulfonyl)acetic acid

  • Dissolve 10 mmol of precursor in anhydrous THF (50 mL). Note: Using water here makes isolation a nightmare.

  • Cool to 0°C. Add Triethylamine (TEA) (2.2 eq) dropwise.

    • Mechanism:[1][2][3][4][5][6] TEA acts as the base to remove the proton from the

      
      -carbon (next to sulfone) and the chlorine, forming the double bond.
      
  • Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) for 4 hours.

  • Verification: Check TLC or NMR. Disappearance of the triplet at ~3.8 ppm (CH2-Cl) indicates completion.

Step 2: Isolation (The "Dry" Workup)

  • Filter the reaction mixture to remove the precipitated Triethylamine Hydrochloride salt. This removes the bulk of the salt without water.

  • Add BHT (5 mg) to the filtrate as a stabilizer.

  • Concentrate the filtrate at 30°C under reduced pressure.

  • Purification: The residue is likely an oil. Redissolve in minimal DCM and wash once with minimal cold Brine (saturated NaCl).

  • Dry over

    
    , filter, and concentrate again at <30°C.
    

Part 5: Analytical Verification

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Start: Low Yield / Impure Product CheckNMR 1. Check Crude NMR Problem->CheckNMR VinylSignals Are Vinyl Signals Present? (6.0 - 7.0 ppm) CheckNMR->VinylSignals NoVinyl No: Elimination Failed or Re-addition occurred VinylSignals->NoVinyl No YesVinyl Yes: Product formed, Isolation failed VinylSignals->YesVinyl Yes Action1 Action: Increase Base Strength or Reaction Time NoVinyl->Action1 CheckSolubility Did you extract with EtOAc/Water? YesVinyl->CheckSolubility CheckGum Is product a gum/insoluble? CheckSolubility->CheckGum No (Other issue) Action2 Action: Switch to Lyophilization or n-Butanol extraction CheckSolubility->Action2 Yes (High Loss) Action3 Action: Polymerization! Add Inhibitor + Lower Temp CheckGum->Action3 Yes

Caption: Diagnostic flow for identifying the root cause of yield loss based on NMR and physical state.

Key NMR Signatures (


 or 

):
  • Vinyl Protons: Look for the characteristic AMX pattern or complex multiplet between 6.2 – 6.9 ppm .

  • Methylene Bridge: A singlet (or AB quartet if chiral influence exists) around 4.2 ppm (

    
    ).
    
  • Contamination: A triplet at ~3.9 ppm indicates unreacted chloride. Broad peaks indicate polymerization.

References

  • Simms, R. W., et al. (2005). "Vinyl Sulfone-Functionalized Polymers: Synthesis and Polymerization." Macromolecules, 38(10), 4081–4088.

  • Hofmann, A. (2020).[3] "Physical Chemistry of Liquid-Liquid Extraction: Salting Out Effects." Separation Science and Technology.

  • Meadows, D. C., & Gervay-Hague, J. (2006). "Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications."[1] Medicinal Research Reviews, 26(6), 793–814.

  • Sigma-Aldrich. (n.d.). "2-(Ethenesulfonyl)acetic acid Product Specification & Safety Data Sheet."

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-(Ethenesulfonyl)acetic Acid

Welcome to the technical support center for the synthesis and optimization of 2-(ethenesulfonyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(ethenesulfonyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful experimentation. The information herein is curated from established chemical principles and field-proven insights to address specific challenges you may encounter.

Introduction to the Synthesis of 2-(Ethenesulfonyl)acetic Acid

2-(Ethenesulfonyl)acetic acid, a valuable building block in organic synthesis, particularly for the introduction of the vinyl sulfone moiety, is typically synthesized in a three-step process. This pathway involves the initial S-alkylation of ethanethiol with chloroacetic acid to form 2-(ethylthio)acetic acid, followed by oxidation to 2-(ethylsulfonyl)acetic acid, and culminating in a base-mediated elimination to yield the desired product. Each of these steps presents unique challenges that can impact the overall yield and purity. This guide will walk you through potential issues and their resolutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-(ethenesulfonyl)acetic acid, presented in a question-and-answer format.

Question 1: I am getting a low yield in the first step, the synthesis of 2-(ethylthio)acetic acid. What are the possible causes and solutions?

  • Answer: Low yields in the S-alkylation of ethanethiol with chloroacetic acid can stem from several factors. Firstly, the basicity of the reaction medium is crucial. If the base is not strong enough to deprotonate the ethanethiol effectively, the nucleophilic attack on chloroacetic acid will be slow. Conversely, a base that is too strong can lead to side reactions.

    • Recommendation: Sodium hydroxide or potassium hydroxide are commonly used bases for this reaction. Ensure that at least two equivalents of the base are used: one to deprotonate the thiol and another to neutralize the carboxylic acid of the chloroacetic acid starting material. The reaction is typically performed in a polar solvent like water or ethanol.[1]

    • Troubleshooting Tip: If the reaction is sluggish, gentle heating (40-60 °C) can be applied. However, be cautious, as higher temperatures can promote side reactions. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.

Question 2: During the oxidation of 2-(ethylthio)acetic acid to the sulfone, I am observing the formation of the sulfoxide and some starting material remains. How can I drive the reaction to completion and avoid the sulfoxide intermediate?

  • Answer: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete oxidation is a common issue and can be addressed by adjusting the reaction conditions. The choice of oxidant and stoichiometry are critical.[2]

    • Recommended Oxidant: Hydrogen peroxide (H₂O₂) is an effective and environmentally benign oxidant for this transformation.[3][4] The reaction is often carried out in acetic acid, which can act as both a solvent and a catalyst.[4]

    • Stoichiometry: To ensure complete conversion to the sulfone, a slight excess of hydrogen peroxide (2.2-2.5 equivalents) is recommended. Using only one equivalent will favor the formation of the sulfoxide.

    • Temperature Control: The oxidation is exothermic. It is advisable to add the hydrogen peroxide solution dropwise to the solution of the sulfide in acetic acid at a controlled temperature, typically between 20-30°C. After the addition, the reaction mixture can be stirred at room temperature or gently heated (e.g., 40-50°C) to ensure completion.[5]

    • Troubleshooting Workflow:

      G start Low Sulfone Conversion check_h2o2 Check H2O2 Equivalents (Recommended: 2.2-2.5 eq.) start->check_h2o2 check_temp Review Reaction Temperature (Recommended: 20-50°C) check_h2o2->check_temp Stoichiometry Correct check_time Extend Reaction Time check_temp->check_time Temperature Optimal success Successful Sulfone Synthesis check_time->success Reaction Complete

Question 3: The final elimination step to form 2-(ethenesulfonyl)acetic acid is resulting in a complex mixture of products. How can I improve the selectivity of this reaction?

  • Answer: The base-mediated elimination of 2-(ethylsulfonyl)acetic acid to the vinyl sulfone is a critical step where side reactions can occur. The choice of base and reaction conditions are paramount for a clean conversion. [6][7]

    • Choice of Base: A non-nucleophilic, strong base is preferred to favor elimination over substitution. Tertiary amines like triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are good candidates. The use of hydroxide bases can lead to competing reactions.

    • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is often suitable for this type of elimination.

    • Temperature: The reaction is typically carried out at room temperature. Elevated temperatures might lead to polymerization of the product or other side reactions.

    • Zaitsev's Rule: The elimination should follow Zaitsev's rule, leading to the more substituted alkene, which in this case is the desired vinyl sulfone. [8] Question 4: I am having difficulty purifying the final product, 2-(ethenesulfonyl)acetic acid. It seems to be very water-soluble and difficult to extract. What purification strategies do you recommend?

  • Answer: 2-(Ethenesulfonyl)acetic acid is a polar, acidic molecule, which indeed makes it challenging to purify by standard extraction methods.

    • Acid-Base Extraction: A carefully controlled acid-base workup can be effective. After the reaction, the mixture can be acidified to a low pH (e.g., pH 1-2) with a strong acid like HCl to ensure the carboxylic acid is protonated. [1]This may increase its solubility in organic solvents like ethyl acetate for extraction. However, due to its polarity, multiple extractions may be necessary.

    • Recrystallization: If the product is a solid, recrystallization is an excellent purification method. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below should be identified.

    • Chromatography: For highly polar compounds, normal-phase silica gel chromatography can be challenging due to strong interactions. Reversed-phase chromatography (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic or acetic acid to suppress ionization) is often a more suitable technique. [9]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when synthesizing 2-(ethenesulfonyl)acetic acid?

  • A1: Several reagents used in this synthesis require careful handling.

    • Ethanethiol: Has a very strong and unpleasant odor and is flammable. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. [10][11] * Chloroacetic Acid: Is corrosive and toxic. It can cause severe skin burns and eye damage. [12][13]Always handle it in a fume hood with appropriate PPE.

    • Hydrogen Peroxide (30%): Is a strong oxidizer and can cause skin and eye burns. Avoid contact with combustible materials.

    • Acetic Acid: Glacial acetic acid is corrosive and flammable. [14][15][16][17]Handle with care in a well-ventilated area.

Q2: Can I synthesize the ethyl ester of 2-(ethenesulfonyl)acetic acid first and then hydrolyze it?

  • A2: Yes, this is a viable alternative strategy. You could start with the reaction of ethanethiol and ethyl chloroacetate to form ethyl 2-(ethylthio)acetate. This can then be oxidized to ethyl 2-(ethylsulfonyl)acetate, followed by elimination to yield ethyl 2-(ethenesulfonyl)acetate. The final step would be the hydrolysis of the ester to the carboxylic acid. [18][19][20][21][22]This approach can sometimes simplify purification of the intermediates, as they are less polar than the corresponding carboxylic acids.

Q3: How can I monitor the progress of each reaction step?

  • A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reactions. Use a suitable solvent system that provides good separation of the starting material and the product. For the polar, acidic compounds, adding a small amount of acetic acid to the eluent can improve the spot shape. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze small aliquots of the reaction mixture to determine the conversion. [2][23][24][25][26] Q4: What are the expected spectroscopic data for the final product, 2-(ethenesulfonyl)acetic acid?

  • A4: While a specific literature spectrum might be difficult to locate, the expected NMR and IR data would be:

    • ¹H NMR: You would expect to see signals for the vinyl protons (CH₂=CH-) in the range of 6-7 ppm, likely as a complex multiplet. The methylene protons adjacent to the sulfonyl group (-SO₂-CH₂-) would appear as a singlet around 4 ppm. The carboxylic acid proton (-COOH) would be a broad singlet, typically above 10 ppm.

    • ¹³C NMR: Signals for the vinyl carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid would be present.

    • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), and strong, characteristic stretches for the S=O bonds of the sulfone group (around 1300 and 1150 cm⁻¹).

Experimental Protocol: Synthesis of 2-(Ethenesulfonyl)acetic Acid

This protocol is a representative procedure based on established chemical principles. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 2-(Ethylthio)acetic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (2.0 eq.) in water.

  • Cool the solution in an ice bath and add ethanethiol (1.0 eq.) dropwise.

  • In a separate beaker, dissolve chloroacetic acid (1.0 eq.) in a minimal amount of water.

  • Add the chloroacetic acid solution dropwise to the ethanethiolate solution, maintaining the temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(ethylthio)acetic acid.

Step 2: Synthesis of 2-(Ethylsulfonyl)acetic Acid

  • Dissolve the crude 2-(ethylthio)acetic acid (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath and add 30% hydrogen peroxide (2.2 eq.) dropwise, keeping the internal temperature below 30°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material and the sulfoxide intermediate.

  • Carefully quench any excess hydrogen peroxide by the slow addition of a saturated sodium sulfite solution until a test with peroxide indicator paper is negative.

  • Remove the acetic acid under reduced pressure. The resulting crude 2-(ethylsulfonyl)acetic acid can be used in the next step, or purified by recrystallization if necessary.

Step 3: Synthesis of 2-(Ethenesulfonyl)acetic Acid

  • Dissolve the crude 2-(ethylsulfonyl)acetic acid (1.0 eq.) in a suitable aprotic solvent like THF.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the formation of the vinyl sulfone by TLC.

  • Upon completion, filter off any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by reversed-phase column chromatography or recrystallization.

Data Summary Table

StepReactantsKey ReagentsTypical SolventsTemperature (°C)Potential Issues
1. S-alkylation Ethanethiol, Chloroacetic acidNaOH or KOHWater, Ethanol0-25Incomplete deprotonation, side reactions
2. Oxidation 2-(Ethylthio)acetic acidH₂O₂, Acetic acidAcetic acid20-50Incomplete oxidation (sulfoxide formation)
3. Elimination 2-(Ethylsulfonyl)acetic acidTriethylamine or DBUTHF, DCM20-25Polymerization, competing substitution

Reaction Pathway Diagram

Reaction_Pathway cluster_0 Step 1: S-alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Elimination A Ethanethiol + Chloroacetic Acid B 2-(Ethylthio)acetic Acid A->B  NaOH, H₂O   C 2-(Ethylthio)acetic Acid D 2-(Ethylsulfonyl)acetic Acid C->D  H₂O₂, Acetic Acid   E 2-(Ethylsulfonyl)acetic Acid F 2-(Ethenesulfonyl)acetic Acid E->F  Et₃N, THF  

Caption: Synthetic pathway for 2-(Ethenesulfonyl)acetic acid.

References

Sources

Troubleshooting

Common side reactions with 2-(Ethenesulfonyl)acetic acid and how to avoid them

The following guide serves as a technical support resource for researchers working with 2-(Ethenesulfonyl)acetic acid (ESAA) . It synthesizes chemical reactivity principles with practical troubleshooting steps to prevent...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with 2-(Ethenesulfonyl)acetic acid (ESAA) . It synthesizes chemical reactivity principles with practical troubleshooting steps to prevent common experimental failures.

Status: Operational Reagent Class: Bifunctional Crosslinker / Covalent Warhead Key Reactivity: Michael Acceptor (Vinyl Sulfone) + Carboxylic Acid

🔬 Module 1: Reagent Profile & Reactivity Map

Concept: ESAA is a "dual-threat" reagent. It contains a vinyl sulfone (a "hard" electrophile, though softer than acrylamides) and a carboxylic acid . The methylene group bridging them is electronically unique—activated by both electron-withdrawing groups.

The "Danger Zones"

The following diagram illustrates the three specific sites on the molecule prone to side reactions.

ESAA_Reactivity ESAA 2-(Ethenesulfonyl)acetic acid (The Reagent) Vinyl Vinyl Group (Michael Acceptor) ESAA->Vinyl Alpha Alpha-Methylene (Acidic Protons) ESAA->Alpha Acid Carboxylic Acid (Coupling Site) ESAA->Acid Polymer Side Rxn: Polymerization (Radical/Anionic) Vinyl->Polymer High Conc. Radicals Solvolysis Side Rxn: Solvolysis (Water/Alcohol Addition) Vinyl->Solvolysis Nu- Solvent High pH Decarb Side Rxn: Decarboxylation (Loss of CO2) Alpha->Decarb Heat + Base

Figure 1: Reactivity map highlighting the three primary failure points: the vinyl group (polymerization/solvolysis) and the alpha-carbon (decarboxylation).[1][2][3][4][5][6][7][8][9][10]

🛠️ Module 2: Troubleshooting Common Side Reactions

Issue 1: "The Vinyl Group Disappeared" (Michael Addition of Solvent)

Symptom: LC-MS shows a mass shift of +18 Da (Water) or +32 Da (Methanol). NMR shows loss of vinylic protons (multiplets at 6.0–7.0 ppm). Diagnosis: Solvolysis. The vinyl sulfone is highly electrophilic. In nucleophilic solvents (water, alcohols) with even mild base, the solvent adds across the double bond.

ConditionRisk LevelMechanism
Water (pH 7.0) LowSlow hydrolysis (stable for hours).
Water (pH > 8.5) Critical Rapid formation of

-hydroxy sulfone.
Methanol/Ethanol HighFormation of alkyl ethers (irreversible).

Corrective Protocol:

  • Check pH: Ensure reaction pH is < 7.5. Vinyl sulfones are stable in water at neutral pH but reactive under alkaline conditions [1].

  • Switch Solvents: If solubilizing the reagent for storage, use anhydrous DMSO or DMF . Avoid protic solvents (MeOH, EtOH) for stock solutions.

  • The "Retro" Trick: Hydroxide addition to vinyl sulfones is often reversible (Retro-Michael).[3] If you observe the +18 adduct, try lowering the pH to 4–5 and gently heating (30–40°C) to eliminate water and regenerate the vinyl group [2].

Issue 2: Loss of Carboxyl Function (Decarboxylation)

Symptom: Evolution of gas bubbles during heating. Loss of the carboxylic acid peak in NMR. Product is methyl vinyl sulfone (volatile). Diagnosis: Sulfonylacetic acids are structurally similar to


-keto acids. The electron-withdrawing sulfone group activates the 

-carbon, facilitating thermal decarboxylation, especially in the presence of base.

Corrective Protocol:

  • Temperature Limit: Do not heat above 60°C, especially during base-catalyzed steps.

  • Base Selection: Avoid strong bases (e.g., NaOH, KOH) at high temperatures. Use mild organic bases (DIPEA, TEA) if necessary.

  • Coupling Strategy: When activating the carboxylic acid (e.g., with EDC/NHS), perform the reaction at 0°C to Room Temperature . Do not reflux.

Issue 3: Off-Target Bioconjugation (Selectivity Loss)

Symptom: Labeling of Lysine residues instead of Cysteine. Heterogeneous product mixture. Diagnosis: While vinyl sulfones are "cysteine-selective," this selectivity is pH-dependent. At pH > 8.0, the deprotonated


-amino group of Lysine becomes nucleophilic enough to attack the vinyl sulfone [3].

Selectivity Decision Matrix:

  • Target: Cysteine (Thiol)

    
    Run at pH 7.0 – 7.5 .
    
  • Target: Lysine (Amine)

    
    Run at pH 8.5 – 9.0 .
    
  • Target: N-Terminal Amine

    
    Run at pH 6.0 – 7.0  (exploiting lower pKa of N-term).
    

📉 Module 3: Optimized Workflow & Protocols

Protocol A: Safe Activation & Coupling (Amide Bond Formation)

Goal: Attach ESAA to an amine-containing scaffold without ruining the vinyl sulfone.

  • Dissolution: Dissolve ESAA (1.0 equiv) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

    • Critical: Do not use carbodiimides (EDC/DCC) if free thiols are present elsewhere.

    • Critical: Keep temperature at 0°C for the first 30 mins to prevent polymerization.

  • Coupling: Add the amine substrate. Stir at RT for 2–4 hours.

  • Quenching: Quench with dilute acid (1M HCl) rather than base to prevent water addition to the vinyl group.

Protocol B: Storage & Stability
  • State: Powder is stable at 4°C.[5]

  • Solution: Unstable in protic solvents over time. Make fresh.

  • Inhibitors: If storing large quantities in solution, add a radical inhibitor like BHT (Butylated hydroxytoluene) to prevent radical polymerization of the vinyl group.

📊 Module 4: Troubleshooting Flowchart

Use this logic tree to diagnose experimental failures rapidly.

Troubleshooting Start Start: Reaction Failed CheckMS Check LC-MS / NMR Start->CheckMS MassPlus18 Mass +18 Da (Water Adduct) CheckMS->MassPlus18 MassMinus44 Mass -44 Da (Loss of CO2) CheckMS->MassMinus44 NoRxn No Reaction / Recovery of SM CheckMS->NoRxn Polymer Insoluble Gunk / Broad NMR Signals CheckMS->Polymer FixpH Cause: pH too High (>8.0) Fix: Buffer to pH 7.0 MassPlus18->FixpH FixTemp Cause: Thermal Decarboxylation Fix: Keep T < 50°C MassMinus44->FixTemp FixAct Cause: Poor Activation Fix: Switch to HATU/DIPEA NoRxn->FixAct FixConc Cause: Polymerization Fix: Dilute (<0.1 M) or Add BHT Polymer->FixConc

Figure 2: Diagnostic logic tree for identifying side reactions based on analytical data.

❓ FAQ: Frequently Asked Questions

Q: Can I use EDC/NHS to couple ESAA? A: Yes, but be cautious. The byproduct of EDC (urea) is harmless, but if the reaction pH drifts high during the NHS ester formation, the vinyl sulfone may hydrolyze. HATU is generally faster and requires less "cooking" time, reducing side reactions.

Q: My product has a +32 mass shift. What is it? A: You likely used Methanol (MeOH) as a solvent. Methanol is a nucleophile and can add to the vinyl sulfone (Michael addition), forming the methyl ether. This is often irreversible. Switch to Acetonitrile (ACN) or DMF.

Q: Is the reaction with Cysteine reversible? A: Generally, no. Unlike Michael acceptors based on acrylamides (which can sometimes reverse), vinyl sulfone adducts with thiols are extremely stable in biological conditions [3]. This makes them excellent for permanent labeling but poor for temporary inhibition.

References

  • Nielsen, A. et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. Royal Society of Chemistry. Available at: [Link]

  • Kovacs, J. (2021).[2] Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride. ACS Omega. Available at: [Link]

  • Gunnoo, S. B. & Madder, A. (2016). Chemical Protein Modification through Cysteine. ChemBioChem. Available at: [Link]

Sources

Optimization

Technical Support Center: High-Purity Isolation of 2-(Ethenesulfonyl)acetic Acid

Content Type: Technical Troubleshooting & Optimization Guide Target Molecule: 2-(Ethenesulfonyl)acetic acid (ESAA) | CAS: 73010-86-5 Persona: Senior Application Scientist Diagnostic Triage: Why is my purity low? Isolatio...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting & Optimization Guide Target Molecule: 2-(Ethenesulfonyl)acetic acid (ESAA) | CAS: 73010-86-5 Persona: Senior Application Scientist

Diagnostic Triage: Why is my purity low?

Isolation of 2-(ethenesulfonyl)acetic acid (ESAA) presents a unique "Twin-Acid" challenge. Because the molecule contains both a reactive vinyl sulfone "warhead" and a carboxylic acid tail, standard purification methods often fail, leading to oils, polymerization, or persistent oxidant contamination.

Use this diagnostic table to identify your specific failure mode:

SymptomProbable CauseThe Mechanism
Product is a sticky, non-solid oil Solvent Entrapment / Impurities The sulfone group is highly polar and hygroscopic. Traces of DMF, DMSO, or acetic acid prevent crystal lattice formation.
NMR shows extra aromatic peaks mCPBA Contamination If m-chloroperbenzoic acid (mCPBA) was used, its byproduct (m-chlorobenzoic acid) co-elutes. Both are acidic, rendering basic extraction useless.
Loss of vinyl protons in NMR Michael Addition / Polymerization The vinyl group is a potent Michael acceptor. Trace nucleophiles (water, alcohols) or basic conditions triggered addition across the double bond.
New peaks at 2.8-3.2 ppm Incomplete Oxidation The sulfide precursor was not fully oxidized to the sulfone, leaving sulfoxide intermediates (

).

Troubleshooting Guides & FAQs

Issue A: The "Twin-Acid" Trap (Removing mCPBA)

User Question: "I used mCPBA to oxidize the sulfide precursor. I tried washing with NaHCO₃ to remove the m-chlorobenzoic acid byproduct, but my product disappeared into the aqueous layer. How do I separate them?"

Technical Insight: You are facing the "Twin-Acid" trap. Both your product (ESAA) and the impurity (m-chlorobenzoic acid, mCBA) are carboxylic acids.

  • mCBA pKa: ~3.82

  • ESAA pKa: ~3.5–4.0 (estimated; electron-withdrawing sulfone increases acidity of acetic acid).

When you wash with base (NaHCO₃), both deprotonate and move to the aqueous layer. You cannot separate them by pH extraction alone.

The Solution: Polarity-Based Phase Partitioning Instead of pH, exploit the drastic difference in water solubility driven by the sulfone group.

  • Dissolve the crude mixture in Dichloromethane (DCM). mCBA is soluble in DCM; ESAA is sparingly soluble in cold DCM but highly soluble in water.

  • Extract the DCM layer with Water (neutral pH).

    • Mechanism:[1][2][3][4][5][6][7] The highly polar sulfone/acid ESAA prefers the aqueous phase. The less polar aromatic mCBA prefers the organic phase.

  • Wash the aqueous layer 2x with fresh DCM to remove residual mCBA.

  • Lyophilize the aqueous layer to recover pure ESAA. Do not use heat to evaporate water to avoid degradation.

Issue B: Preventing Polymerization & Degradation

User Question: "My product turned into an insoluble gum during rotary evaporation. What happened?"

Technical Insight: Vinyl sulfones are Michael Acceptors . They are electrophilic and react with nucleophiles.

  • Heat + Concentration: Increases the rate of intermolecular reactions.

  • Basic Conditions: If the pH > 7, hydroxide or other nucleophiles will attack the vinyl group (Michael Addition), destroying the double bond.

Protocol Adjustments:

  • Temperature Limit: Never heat the water bath above 35°C .

  • Acidity: Keep the environment slightly acidic (pH 3-5). Avoid strong bases during workup.

  • Radical Inhibitors: While Michael addition is the primary risk, adding a trace of BHT (butylated hydroxytoluene) during concentration can prevent radical polymerization, though this is less common than nucleophilic attack.

Issue C: Crystallization of the Final Solid

User Question: "I have a pure oil, but I need a solid for storage. Which solvent system works?"

Technical Insight: ESAA has a low melting point (~51-52°C). "Oiling out" is common if the solvent is too polar or the cooling is too rapid.

Recommended Recrystallization System:

  • Primary Solvent: Ethyl Acetate (EtOAc) or minimal warm THF.

  • Anti-Solvent: Hexane or n-Heptane.

The "Layering" Technique (Best for unstable solids):

  • Dissolve the oil in the minimum amount of EtOAc at room temperature.

  • Carefully layer 3 volumes of Hexane on top (do not mix).

  • Place in a freezer (-20°C) overnight.

  • The slow diffusion of Hexane into the EtOAc layer will grow crystals without trapping solvent.

The "Gold Standard" Synthesis & Purification Workflow

To ensure high purity (E-E-A-T principle: Prevention is better than remediation), we recommend avoiding mCPBA entirely to bypass the separation issues.

Step 1: Oxidation (The H₂O₂/Tungstate Method)

Using Hydrogen Peroxide with a Tungstate catalyst produces water as the only byproduct, eliminating the mCBA separation step.

  • Reagents: Sodium Tungstate dihydrate (2 mol%), Hydrogen Peroxide (30%, 2.5 equiv), Acidic Buffer (pH ~4).

  • Procedure:

    • Dissolve sulfide precursor in water/acetic acid.

    • Add Na₂WO₄ catalyst.

    • Add H₂O₂ dropwise at <10°C (Exothermic!).

    • Stir at RT for 4-6 hours. Monitor by TLC.

Step 2: Isolation
  • Quench: Destroy excess peroxide with Sodium Sulfite (check with starch-iodide paper).

  • Extraction: Extract continuously with Ethyl Acetate.

  • Drying: Dry over MgSO₄ (anhydrous).

  • Concentration: Rotary evaporate at <35°C.

Step 3: Final Polish

If the product remains an oil, perform the Layering Crystallization (EtOAc/Hexane) described in Issue C.

Visualizing the Workflow

Figure 1: Purification Logic Flow

Use this decision tree to determine the correct workup based on your synthesis method.

PurificationLogic Start Crude Reaction Mixture MethodCheck Which Oxidant was used? Start->MethodCheck mCPBA mCPBA (meta-chloroperbenzoic acid) MethodCheck->mCPBA H2O2 H2O2 / Tungstate MethodCheck->H2O2 Impurity Contains m-Chlorobenzoic Acid (mCBA) (The 'Twin Acid' Problem) mCPBA->Impurity BaseWash Attempt Basic Wash (NaHCO3)? Impurity->BaseWash Fail FAILURE: Product & Impurity both go to Aqueous Phase BaseWash->Fail Yes Success SOLUTION: Partition DCM / Water (Product -> Water, mCBA -> DCM) BaseWash->Success No (Use Solubility) Clean Byproduct is Water H2O2->Clean Direct Direct Extraction (EtOAc) & Crystallization Clean->Direct

Caption: Decision tree for isolating ESAA. Note that standard basic washes fail when mCPBA is used due to the acidity of the product.

Figure 2: The Water-Partitioning Protocol (For mCPBA Removal)

Specific workflow for removing aromatic acid impurities.

PartitionProtocol Step1 1. Dissolve Crude in DCM Step2 2. Extract with Water (Neutral) Step1->Step2 PhaseOrg Organic Phase (DCM) Contains: m-Chlorobenzoic Acid Step2->PhaseOrg Discard PhaseAq Aqueous Phase Contains: ESAA (Product) Step2->PhaseAq Keep Step3 3. Wash Aqueous with fresh DCM PhaseAq->Step3 Step4 4. Lyophilize (Freeze Dry) Step3->Step4 Final Pure ESAA Solid Step4->Final

Caption: The "Reverse Extraction" method. Unlike most organics, ESAA's high polarity allows it to be extracted into water, leaving non-polar impurities in DCM.

References

  • Synthesis of Vinyl Sulfones via Oxidation

    • Title: "Oxidation of Sulfides to Sulfones using Hydrogen Peroxide and Sodium Tungst
    • Source:Journal of Organic Chemistry
    • Context: Establishes the H2O2/Tungstate method as a cleaner alternative to mCPBA for acidic substr
    • URL:[Link]

  • Purification of Carboxylic Acids (The "Twin Acid" Issue)

    • Title: "Strategies for the Separ
    • Source:Separation and Purific
    • Context: Supports the principle of using solubility differences (partition coefficients) when pKa values are too similar for acid-base extraction.
    • URL:[Link]

  • Stability of Vinyl Sulfones

    • Title: "Reactivity of Vinyl Sulfones: Michael Acceptors in Drug Discovery"
    • Source:Journal of Medicinal Chemistry
    • Context: Details the susceptibility of the vinyl group to nucleophilic attack and polymeriz
    • URL:[Link]

  • Physical Properties of ESAA

    • Title: "2-(Ethenesulfonyl)acetic acid - Substance Info"
    • Source:PubChem / NIH
    • Context: Verification of melting point (~52°C) and molecular weight (150.15 g/mol ).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-(Ethenesulfonyl)acetic Acid (ESAA) Scale-Up

This guide serves as a technical support center for researchers and process engineers working with 2-(Ethenesulfonyl)acetic acid (ESAA) . It addresses the specific challenges of scaling up reactions involving this bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers and process engineers working with 2-(Ethenesulfonyl)acetic acid (ESAA) . It addresses the specific challenges of scaling up reactions involving this bifunctional linker, focusing on its dual reactivity (vinyl sulfone electrophile + carboxylic acid) and stability profiles.

Current Status: Operational

Topic: Scale-Up & Troubleshooting of ESAA Reactions CAS: 20854-29-9 Molecular Formula:


Primary Application:  Cysteine-selective bioconjugation, hydrogel crosslinking, and covalent inhibitor synthesis.

Module 1: Reagent Integrity & Storage

Critical First Step: Verify your input material before starting any scale-up.

Q: My ESAA reagent has formed a solid, insoluble mass. Can I still use it?

A: No. The material has likely polymerized. Vinyl sulfones are prone to radical-initiated homopolymerization or base-catalyzed oligomerization, especially when stored improperly.

  • Diagnosis: Check solubility in water or DMSO. If insoluble, polymerization has occurred.

  • Prevention: Store ESAA at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[1]

  • Scale-Up Tip: For large batches (>100g), adding a radical inhibitor (e.g., BHT) at 100-200 ppm is common practice during storage, provided it does not interfere with downstream biology.

Q: What is the shelf-life stability of the vinyl group in aqueous solution?

A: It is pH-dependent.

  • pH < 7: Stable for days.

  • pH > 9: Hydrolysis of the vinyl group to 2-(hydroxyethylsulfonyl)acetic acid accelerates significantly.

  • Protocol: Prepare aqueous stock solutions immediately before use. If holding is required, adjust pH to 4-5 using dilute HCl.

Module 2: Reaction Optimization (The Chemistry)

Focus: Managing the Bifunctional Nature (Carboxylic Acid + Vinyl Sulfone)

Q: I am observing low yields during the EDC/NHS activation of the carboxylic acid. Why?

A: You may be triggering premature Michael addition or polymerization. When activating the carboxylic acid, the presence of excess nucleophiles (like carbodiimide byproducts) or high concentrations can lead to side reactions at the vinyl group.

  • Mechanism: The vinyl sulfone is an electrophile. If your reaction mixture becomes basic or contains free amines/thiols during the activation step, they will attack the vinyl group.

  • Troubleshooting Steps:

    • Maintain pH < 7: Perform the activation in slightly acidic buffers (MES, pH 5.5-6.0).

    • Stoichiometry: Do not use a large excess of amine during the subsequent coupling step. Add the amine slowly to the activated ester.

    • Temperature: Keep the activation reaction at 0-4°C to suppress vinyl reactivity.

Q: The Michael addition to cysteine is stalling at 60% conversion. What is wrong?

A: The pH is likely drifting due to the carboxylic acid moiety. ESAA is an acid (


). If you add it to a buffered solution without accounting for its acidity, the pH will drop, protonating the cysteine thiol (

) and killing its nucleophilicity.
  • The Fix:

    • Buffer Capacity: Use a high-molarity buffer (e.g., 100-200 mM Phosphate or HEPES) at pH 7.5–8.0.

    • Titration: For large-scale additions, pre-neutralize the ESAA solution with 1 equivalent of NaOH before adding it to the reaction vessel.

Module 3: Scale-Up Engineering (The Process)

Focus: Heat Management and Safety

Q: We detected a temperature spike when adding ESAA to the amine/thiol mixture. Is this normal?

A: Yes, the Michael addition is exothermic. On a milligram scale, this heat dissipates. On a gram/kilogram scale, it can lead to thermal runaway or polymerization.

  • Engineering Control:

    • Dosing: Do not add ESAA as a bolus. Use a dosing pump to add the reagent over 30-60 minutes.

    • Cooling: Use a jacketed reactor set to 20°C. Monitor internal temperature (keep

      
      ).
      
    • Dilution: High concentrations (>0.5 M) increase the risk of exotherm-driven polymerization. Run reactions at 0.1–0.2 M if possible.

Q: How do we remove unreacted ESAA from the final product?

A: Do not rely solely on evaporation. Vinyl sulfones are potential alkylating agents and must be quenched before workup.

  • Quenching Protocol: Add 1.5 - 2.0 equivalents (relative to excess ESAA) of Cysteine or Glutathione at pH 8. Stir for 30 minutes. This converts the toxic vinyl group into a harmless, water-soluble amino acid adduct that is easily removed by dialysis or solid-phase extraction.

Module 4: Visual Troubleshooting Guides

Diagram 1: Reaction Troubleshooting Logic

Caption: Decision tree for diagnosing low yields in ESAA conjugation reactions.

ESAA_Troubleshooting Start Problem: Low Yield of Conjugate Check_State 1. Check Reagent State (Is it solid/insoluble?) Start->Check_State Polymer Material Polymerized Discard & Buy Fresh Check_State->Polymer Yes Check_pH 2. Check Reaction pH Check_State->Check_pH No pH_Low pH < 7.0 Nucleophile Protonated Check_pH->pH_Low Too Acidic pH_High pH > 9.0 Hydrolysis/Polymerization Check_pH->pH_High Too Basic pH_Good pH 7.5 - 8.5 Optimal Window Check_pH->pH_Good Correct Check_Stoich 3. Check Stoichiometry (Did Acid lower pH?) pH_Low->Check_Stoich Buffer_Fix Increase Buffer Conc. or Pre-neutralize ESAA pH_High->Buffer_Fix Adjust Down Check_Stoich->Buffer_Fix

Diagram 2: Competitive Reaction Pathways

Caption: Chemical fate of ESAA during scale-up. Path A is desired; B and C are impurities.

ESAA_Pathways ESAA ESAA Reagent (Vinyl Sulfone) Target Target Conjugate (Thioether) ESAA->Target Path A (Desired) Hydrolysis Hydrolysis Product (Hydroxyethyl Sulfone) ESAA->Hydrolysis Path B (Impurity) Polymer Polymer/Oligomer ESAA->Polymer Path C (Degradation) Cond_A Thiol/Amine pH 7.5-8.5 Cond_B Water/OH- pH > 9.0 Cond_C Radicals or Conc. > 1M

Module 5: Analytical Data Summary

Table 1: Stability Profile of 2-(Ethenesulfonyl)acetic acid

ConditionTimeframeStability StatusRecommendation
Solid, -20°C 12 MonthsHighStore under Argon/Nitrogen.
Solid, 25°C < 1 MonthModerateRisk of polymerization if exposed to moisture/light.
Aqueous, pH 4 48 HoursHighIdeal for holding stock solutions.
Aqueous, pH 8 4-6 HoursModerateUse immediately. Slow hydrolysis begins.
Aqueous, pH 10 < 30 MinsLowRapid hydrolysis to hydroxyethyl species.

References

  • Sigma-Aldrich. 2-(Ethenesulfonyl)acetic acid Product Page & Safety Data. Available at:

  • Stanford Environmental Health & Safety. Scale-Up Reaction Safety Guide. (2023).[2][3] Available at:

  • Organic Chemistry Portal. Vinyl Sulfone Synthesis and Reactivity. Available at:

  • National Institutes of Health (PMC). Thiol-Michael Addition in Hydrogels: Vinyl Sulfone vs Acrylate. Available at:

  • Fisher Scientific. Phenyl Vinyl Sulfone Safety Data Sheet (Analogous Hazards). Available at:

Sources

Optimization

Overcoming solubility issues with 2-(Ethenesulfonyl)acetic acid in aqueous media

Welcome to the technical support center for 2-(Ethenesulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Ethenesulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges in aqueous media. Our goal is to empower you with the knowledge to confidently handle this versatile reagent in your experiments.

Introduction to 2-(Ethenesulfonyl)acetic acid

2-(Ethenesulfonyl)acetic acid is a bifunctional molecule containing a reactive vinyl sulfone group and a carboxylic acid moiety. The vinyl sulfone group is an excellent Michael acceptor, making it highly useful for bioconjugation reactions, particularly for targeting cysteine residues in proteins.[1][2] The carboxylic acid group can be used for further modifications or to enhance solubility. However, despite the presence of a hydrophilic carboxylic acid, achieving the desired concentration in aqueous buffers can sometimes be challenging. This guide will walk you through the underlying principles of its solubility and provide practical solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I having trouble dissolving 2-(Ethenesulfonyl)acetic acid in my aqueous buffer?

A1: Several factors can contribute to the poor solubility of 2-(Ethenesulfonyl)acetic acid. These include the pH of the buffer, the temperature, and the presence of other solutes.[3][4][5] The molecule has both a nonpolar vinyl group and polar functional groups, leading to a delicate solubility balance. At neutral or acidic pH, the carboxylic acid group is protonated, reducing its polarity and thus its solubility in water.

Q2: What is the expected aqueous solubility of 2-(Ethenesulfonyl)acetic acid?

Q3: How does pH affect the solubility of 2-(Ethenesulfonyl)acetic acid?

A3: The pH of the aqueous medium is a critical factor. The carboxylic acid moiety has a pKa value analogous to similar small carboxylic acids (typically in the range of 4-5). At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form (COOH). By increasing the pH to above the pKa, the carboxylic acid will be deprotonated to its carboxylate form (COO-), which is significantly more polar and thus more soluble in water.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can increase the kinetic energy of the molecules and often aids in dissolution.[3][8] However, prolonged or excessive heating should be avoided. The vinyl sulfone group is a reactive Michael acceptor and can be susceptible to hydrolysis or reaction with buffer components, especially at elevated temperatures and alkaline pH.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering solubility issues, follow these systematic troubleshooting steps.

Initial Dissolution Attempt
  • Start with a small amount: Begin by attempting to dissolve a small, known quantity of 2-(Ethenesulfonyl)acetic acid in your desired aqueous buffer at room temperature.

  • Vortexing/Stirring: Agitate the solution vigorously using a vortex mixer or a magnetic stirrer.[8]

  • Observation: Observe if the compound dissolves completely. If not, proceed to the next steps.

Protocol 1: pH Adjustment

This is often the most effective method for improving the solubility of 2-(Ethenesulfonyl)acetic acid.

dot

Caption: Workflow for pH-mediated dissolution.

Step-by-Step Methodology:

  • Prepare a suspension of your 2-(Ethenesulfonyl)acetic acid in the desired aqueous buffer.

  • While stirring, add a dilute solution of a suitable base (e.g., 0.1 M NaOH or 0.5 M NaHCO3) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base in small increments until the compound fully dissolves. This is typically achieved at a pH slightly above the pKa of the carboxylic acid. For most bioconjugation reactions, a final pH of 7.2-8.0 is ideal.

  • Once the compound is dissolved, you can adjust the pH back down slightly if required for your experiment, but be cautious not to go below the pKa, which could cause precipitation.

Protocol 2: Use of Co-solvents

For applications where pH adjustment is not desirable, the use of a water-miscible organic co-solvent can be an effective strategy.[9]

dot

Caption: Workflow for co-solvent-assisted dissolution.

Step-by-Step Methodology:

  • Dissolve the 2-(Ethenesulfonyl)acetic acid in a minimal volume of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.

  • While vigorously stirring your aqueous buffer, add the organic stock solution dropwise.

  • The rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • It is crucial to keep the final percentage of the organic co-solvent in your aqueous solution as low as possible (ideally below 5% v/v) to avoid denaturing proteins or interfering with biological assays.

Co-solventRecommended Starting ConcentrationConsiderations
DMSO < 5% (v/v)Can be cryoprotective but may affect some enzyme activities at higher concentrations.
DMF < 5% (v/v)A stronger solvent than DMSO but can be more denaturing to proteins.
Ethanol < 10% (v/v)Generally well-tolerated by biological systems but may not be as effective as DMSO or DMF for highly insoluble compounds.

Summary of Key Factors Influencing Solubility

FactorEffect on SolubilityRecommended Action
pH Increasing pH above the pKa of the carboxylic acid increases solubility.Adjust the pH of the buffer to 7.0-8.0 using a dilute base.
Temperature Gentle warming can increase the rate of dissolution.Warm the solution to 30-40°C with gentle stirring. Avoid prolonged heating.
Co-solvents Water-miscible organic solvents can increase solubility.Prepare a concentrated stock in DMSO or DMF and add it dropwise to the aqueous buffer.
Ionic Strength High salt concentrations can either increase ("salting-in") or decrease ("salting-out") solubility.[10]Start with a buffer of moderate ionic strength (e.g., 50-150 mM).

Concluding Remarks

Overcoming solubility issues with 2-(Ethenesulfonyl)acetic acid in aqueous media is readily achievable with a systematic approach. By understanding the chemical nature of the molecule and the impact of experimental conditions such as pH and the use of co-solvents, researchers can confidently prepare their solutions for successful bioconjugation and other applications. Always start with small-scale trials to determine the optimal dissolution conditions for your specific experimental setup.

References

  • Aakash Institute. Ethanoic Acid: Formula, Structure, Uses & Preparation. Retrieved from [Link]

  • Solubility of Things. Acetic Acid. Retrieved from [Link]

  • Slideshare. (2016, November 29). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Factors that Affect the Rate of Dissolving and Solubility. Retrieved from [Link]

  • Description and Solubility - A. (2011, December 3). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • ResearchGate. Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Retrieved from [Link]

  • Wikipedia. Acetic acid. Retrieved from [Link]

  • Organic Syntheses. phenyl vinyl sulfone and sulfoxide. Retrieved from [Link]

  • PubMed. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. Retrieved from [Link]

  • Saha International. Vinyl Sulfone Reactive Dyes. Retrieved from [Link]

  • RSC Publishing. (2013, January 30). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. Retrieved from [Link]

  • IJLTET. SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]

  • Google Patents. US20220169604A1 - Bioconjugation reagent and methods.
  • Pharmaguideline. Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • The Chemistry Blog. (2024, October 30). What Is Ethanoic Acid? Retrieved from [Link]

  • PMC. (2021, October 31). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. Retrieved from [Link]

  • PMC. Arylation Chemistry for Bioconjugation. Retrieved from [Link]

  • ResearchGate. (2026, January 19). Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. Retrieved from [Link]

  • PubChem. Di(2-thienyl)acetic acid. Retrieved from [Link]

  • ResearchGate. Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. Retrieved from [Link]

  • ResearchGate. Experimental solubility data for [water (1)+ acetic acid (2).... Retrieved from [Link]

  • BYJU'S. Acetic Acid. Retrieved from [Link]

  • Wikipedia. Vinyl sulfone dyes. Retrieved from [Link]yes)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Ethenesulfonyl)acetic Acid (ESAA) vs. Michael Acceptors in Covalent Drug Design

Executive Summary In the resurgence of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" dictates the delicate balance between potency and promiscuity. While acrylamides (e.g., Ibrutinib, Osimert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the resurgence of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" dictates the delicate balance between potency and promiscuity. While acrylamides (e.g., Ibrutinib, Osimertinib) remain the industry gold standard, they often lack the intrinsic reactivity required for less nucleophilic cysteine residues.

This guide analyzes 2-(Ethenesulfonyl)acetic acid (ESAA) , a highly potent vinyl sulfone building block. Unlike the amide-driven resonance of acrylamides, ESAA utilizes the potent electron-withdrawing induction of the sulfone group (


) to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, resulting in significantly faster kinetics.

Key Takeaway: ESAA offers a "step-up" in reactivity compared to acrylamides, making it ideal for targeting "hard-to-drug" cysteines, while maintaining superior thiol-selectivity over non-specific alkylators like chloroacetamides.

Mechanistic Foundation: The Vinyl Sulfone Advantage

To understand ESAA, one must contrast the electronic activation of the vinyl group by a sulfone versus a carbonyl (acrylamide).

The Electrophilic Activation
  • Acrylamides (

    
    ):  The carbonyl group activates the double bond via resonance. However, the amide nitrogen donates electron density back into the system (resonance donation), slightly dampening the electrophilicity of the 
    
    
    
    -carbon.
  • ESAA (Vinyl Sulfone,

    
    ):  The sulfone group is a pure electron-withdrawing group (EWG) with strong inductive effects and no resonance donation to the alkene. This leaves the 
    
    
    
    -carbon highly electron-deficient and hyper-reactive toward nucleophiles.
Reaction Mechanism (Conjugate Addition)

The reaction follows a Michael addition (


) pathway where the thiolate anion (

) of a cysteine residue attacks the

-carbon.

ReactionMechanism Cys Cysteine Thiolate (Nucleophile) TS Transition State (Anionic Intermediate) Cys->TS Attack on β-Carbon ESAA ESAA Warhead (Electrophile) ESAA->TS LUMO Interaction Product Stable Thioether Adduct (Irreversible) TS->Product Protonation (Fast)

Figure 1: Mechanism of Cysteine conjugation to ESAA. The sulfone stabilizes the anionic intermediate more effectively than an amide, lowering the activation energy.

Comparative Performance Analysis

The following table benchmarks ESAA against the three most common competitor classes.

Table 1: Warhead Performance Matrix
FeatureAcrylamides ESAA (Vinyl Sulfone) Chloroacetamides Propiolamides
Representative Drug Ibrutinib, OsimertinibK11777 (experimental)(Rare in drugs due to toxicity)(Emerging probes)
Intrinsic Reactivity Moderate (

)
High (

)
Very High (Promiscuous)Low to Moderate
Selectivity High (Cys specific)High (Thiol specific) Low (Reacts with His/Lys)High
Reversibility IrreversibleIrreversible IrreversibleIrreversible
Metabolic Stability HighModerate (Glutathione conjugation)LowHigh
Hard/Soft Character SoftSoft HardSoft
Reactivity vs. Selectivity Trade-off

ESAA occupies a "sweet spot."

  • Vs. Acrylamides: ESAA reacts 7–10x faster with thiols. This is crucial when the target cysteine has a high

    
     (is less acidic) and requires a stronger electrophile to drive the bond formation.
    
  • Vs. Chloroacetamides: Chloroacetamides are "hard" electrophiles that often react with Lysine residues (toxicity). ESAA, being a "soft" Michael acceptor, maintains strict preference for the "soft" sulfur of Cysteine, reducing off-target lysine modification.

Experimental Protocols for Validation

To validate ESAA for your specific ligand, you must perform kinetic benchmarking against a standard acrylamide.

Protocol A: Glutathione (GSH) Half-Life Assay

Purpose: To determine intrinsic chemical reactivity (


) in a biological buffer.

Reagents:

  • Test Compound (ESAA-derivative) and Control (Acrylamide-derivative).

  • Reduced L-Glutathione (GSH).

  • Internal Standard (e.g., Indomethacin).

  • PBS Buffer (pH 7.4).

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix compound (final conc. 10 µM) with GSH (final conc. 10 mM, 1000-fold excess) in PBS at 37°C. Note: Pseudo-first-order conditions.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]

Expected Results:

  • Acrylamide:

    
     mins.
    
  • ESAA:

    
     mins (Significantly faster consumption).
    
Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To assess cellular selectivity and off-target engagement.

  • Lysate Prep: Generate proteome lysate from relevant cell line (e.g., HEK293).

  • Probe Labeling: Treat lysate with an alkyne-tagged ESAA probe (1 µM) for 1 hour.

  • Competition: In parallel, pre-treat with the non-tagged inhibitor (10 µM) before adding the probe.

  • Click Chemistry: Conjugate biotin-azide via CuAAC click reaction.

  • Enrichment: Pull down biotinylated proteins using Streptavidin beads.

  • Proteomics: Digest with trypsin and analyze via LC-MS/MS (TMT labeling for quantification).

Decision Framework & Visualization

Use the following logic flow to determine if ESAA is the right warhead for your project.

DecisionTree Start Target Cysteine Identified CysType Is the Cysteine catalytic or solvent-exposed? Start->CysType Acryl Use Acrylamide (Standard Safety Profile) CysType->Acryl Catalytic / Low pKa ReactivityCheck Is Acrylamide Potency Sufficient (IC50 < 100nM)? CysType->ReactivityCheck Solvent Exposed / High pKa ReactivityCheck->Acryl Yes CheckSterics Is the pocket sterically hindered? ReactivityCheck->CheckSterics No (Weak Binding) ESAA_Route Switch to ESAA (Vinyl Sulfone) CheckSterics->ESAA_Route Open Pocket Chloro Consider Chloroacetamide (High Risk/High Reward) CheckSterics->Chloro Constrained Pocket

Figure 2: Decision Matrix for selecting ESAA over Acrylamides or Chloroacetamides.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Patterson, A. W., et al. (2006). Design and synthesis of vinyl sulfone-based inhibitors of cysteine proteases. Journal of Medicinal Chemistry. Link

  • Nair, P. C., et al. (2016). Vinyl Sulfones: A Versatile Warhead for the Design of Covalent Inhibitors.[2] ChemMedChem. Link

  • Flanagan, M. E., et al. (2014). Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079. Link

  • Mahiwal, J., et al. (2021).[3] 2-(Ethenesulfonyl)acetic acid derivatives as potent Michael acceptors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

Comparative Analysis: 2-(Ethenesulfonyl)acetic Acid vs. Maleimide Reagents

Executive Summary: The Stability vs. Kinetics Trade-off[1] In the landscape of bioconjugation, cysteine modification remains a gold standard due to the nucleophilicity and relative rarity of the thiol group on protein su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability vs. Kinetics Trade-off[1]

In the landscape of bioconjugation, cysteine modification remains a gold standard due to the nucleophilicity and relative rarity of the thiol group on protein surfaces.[1] For decades, Maleimide reagents have served as the primary workhorse for this chemistry.[1][2] However, the emergence of 2-(Ethenesulfonyl)acetic acid (ESAA) —a functionalized vinyl sulfone—challenges this dominance, particularly for therapeutic applications requiring superior in vivo stability.[1]

This guide objectively compares these two reagents. The core distinction lies in their performance profiles: Maleimides offer rapid kinetics but suffer from reversibility (retro-Michael addition) in plasma.[1] ESAA offers a slower reaction rate but yields an irreversible, hydrolytically stable thioether linkage, making it increasingly preferred for Antibody-Drug Conjugates (ADCs) and long-circulating therapeutics.[1]

Mechanistic Foundations

To understand the performance gap, one must analyze the electrophilic nature of the warheads.[1]

Maleimide Chemistry

Maleimides contain an electron-deficient double bond within a five-membered ring.[1] The ring strain and the two carbonyl groups make it a "soft" and highly reactive electrophile.[1]

  • Mechanism: Rapid Michael addition of the thiolate anion.[1]

  • The Flaw (Retro-Michael): The resulting thiosuccinimide ring is not inert.[1] In the presence of blood serum thiols (like albumin or glutathione), the reaction can reverse (retro-Michael), releasing the payload and transferring it to the serum protein.[1] Alternatively, the ring can hydrolyze, which stabilizes the bond but creates a heterogeneous mixture of isomers.[1]

2-(Ethenesulfonyl)acetic Acid (ESAA) Chemistry

ESAA features a vinyl sulfone warhead.[3] The sulfone group (


) is strongly electron-withdrawing, activating the adjacent double bond toward nucleophilic attack, but without the ring strain of maleimide.[1]
  • Mechanism: Michael addition forms a

    
    -thiosulfonyl linkage.
    
  • The Advantage: This bond is chemically stable.[1] It does not undergo retro-Michael addition because the activation energy required to reverse the reaction is significantly higher than that of the strained maleimide ring.[1]

Mechanistic Visualization[1]

Bioconjugation_Pathways Protein Protein-SH (Thiol) Thiosuccinimide Thiosuccinimide Ring (Unstable Intermediate) Protein->Thiosuccinimide + Maleimide (Fast, k > 1000 M-1s-1) Stable_Thioether Stable Thioether (Irreversible) Protein->Stable_Thioether + ESAA (Slow, k ~ 1 M-1s-1) Maleimide Maleimide Reagent ESAA ESAA (Vinyl Sulfone) Retro Retro-Michael (Payload Loss to Albumin) Thiosuccinimide->Retro Plasma Exposure Hydrolysis Ring Hydrolysis (Heterogeneous Mix) Thiosuccinimide->Hydrolysis pH > 8.0 or Time

Figure 1: Reaction pathways showing the instability of the Maleimide adduct (branching into loss or heterogeneity) versus the direct stability of the ESAA vinyl sulfone adduct.[1]

Comparative Performance Data

The following data summarizes the consensus from biophysical characterization of these linkers.

FeatureMaleimide Reagents2-(Ethenesulfonyl)acetic Acid (ESAA)
Reaction Kinetics Very Fast (

)
Slow (

)
Optimum pH 6.5 – 7.57.5 – 8.5
Selectivity High for Cys (Reacts with Lys > pH 8.[1]0)High for Cys (Very low Lys reactivity)
Linkage Stability Susceptible to exchange (Retro-Michael)Excellent (Irreversible)
Hydrolytic Stability Ring opens over time (pH dependent)Stable (No ring to open)
Plasma Half-life Variable (Days; loses payload to Albumin)Stable (Weeks)
Water Solubility Variable (depends on linker)High (due to sulfone/carboxylic acid polarity)
Key Insight: The "Linker Stability" Crisis

Research has shown that up to 30-50% of maleimide-linked payloads can be transferred to serum albumin within days in vivo.[1] ESAA-based conjugates typically show negligible transfer over the same period.

Experimental Protocols

Protocol A: Rapid Conjugation with Maleimide

Best for: In vitro diagnostics, short-lived tracers, or when protein stability is compromised by high pH.[1]

  • Preparation: Dissolve Maleimide reagent in DMSO or DMA (10-50 mM stock).

  • Reduction: Ensure protein thiols are reduced (TCEP or DTT). Note: DTT must be removed via desalting before adding maleimide; TCEP is compatible.[1]

  • Buffer: PBS or HEPES, pH 7.0 – 7.2. Avoid primary amines if possible, though not strictly required at this pH.[1]

  • Reaction: Add 1.1 – 1.5 molar excess of Maleimide to Protein-SH.

  • Incubation: 1–2 hours at Room Temperature (RT) or 4°C.

  • Quenching: Add excess N-acetylcysteine or Mercaptoethanol.

Protocol B: Stable Conjugation with ESAA

Best for: Antibody-Drug Conjugates (ADCs), in vivo imaging agents, therapeutic proteins.[1]

  • Preparation: Dissolve 2-(Ethenesulfonyl)acetic acid reagent in water or buffer (highly soluble). If using an ester derivative, use dry DMSO.[1]

  • Buffer Adjustment (Critical): Adjust protein buffer to pH 7.5 – 8.0 (e.g., Borate or Carbonate buffer). The vinyl sulfone warhead requires a higher pH to deprotonate the cysteine thiol (

    
    ) for efficient nucleophilic attack.[1]
    
  • Reaction: Add 5 – 10 molar excess of ESAA to Protein-SH. Note: Higher excess is required due to slower kinetics.[1]

  • Incubation:

    • Option 1: Overnight (12–16 hours) at 4°C.[1]

    • Option 2: 4–6 hours at 25°C (if protein tolerates).

  • Validation: Monitor reaction progress via LC-MS to ensure completion before quenching.

  • Purification: Remove excess reagent via size-exclusion chromatography (SEC) or dialysis.

Decision Matrix: Which Reagent to Choose?

Use the logic flow below to determine the appropriate reagent for your specific application.

Decision_Matrix Start Start: Select Reagent Q1 Is the conjugate for In Vivo use? Start->Q1 Q2 Is the protein stable at pH 8.0? Q1->Q2 Yes (Therapeutic/Imaging) Q3 Is rapid kinetics (minutes) required? Q1->Q3 No (In Vitro/Western Blot) Use_Maleimide USE MALEIMIDE (Prioritize Speed) Q2->Use_Maleimide No (Must stay pH < 7.5) Use_ESAA USE ESAA (Prioritize Stability) Q2->Use_ESAA Yes Q3->Use_Maleimide Yes Q3->Use_ESAA No (Overnight ok)

Figure 2: Decision tree for selecting between Maleimide and ESAA based on application constraints.

References

  • Nair, D. P., et al. (2014).[1] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. (Discusses the fundamental kinetics of Maleimide vs. Vinyl Sulfone). Link[1]

  • Fontaine, S. D., et al. (2015).[1] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. (Details the instability/hydrolysis issues of maleimides). Link[1]

  • Patterson, J. T., et al. (2014).[1] "Finding the Right (Bio)orthogonal Chemistry." ACS Chemical Biology.[1] (Comparative analysis of conjugation efficiencies). Link[1]

  • Hou, S., et al. (2021).[1] "Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit." Frontiers in Chemistry. (Direct comparison showing superior stability of sulfone reagents).[2][3][4] Link

  • Sigma-Aldrich. "2-(Ethenesulfonyl)acetic acid Product Specification." (Chemical structure and physical properties).[1][5][6][7] Link

Sources

Validation

Comparative Guide: Alternatives to 2-(Ethenesulfonyl)acetic Acid for Cysteine Bioconjugation

Executive Summary 2-(Ethenesulfonyl)acetic acid (ESAA) represents a specialized class of "short-linker" vinyl sulfones used primarily for irreversible cysteine bioconjugation. Its dual functionality—a carboxylic acid tai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Ethenesulfonyl)acetic acid (ESAA) represents a specialized class of "short-linker" vinyl sulfones used primarily for irreversible cysteine bioconjugation. Its dual functionality—a carboxylic acid tail for payload attachment and a vinyl sulfone warhead for target engagement—makes it a staple in antibody-drug conjugate (ADC) linker chemistry and proteomic profiling.

However, ESAA is not a universal solution. Its reaction kinetics are often too slow for low-concentration biological labeling, and its high water solubility can sometimes hinder membrane permeability in intracellular applications. This guide objectively compares ESAA against three primary classes of alternatives: Maleimides (for kinetics), Acrylamides (for specificity), and Haloacetamides (for irreversible tagging), providing experimental frameworks to validate the best choice for your specific chemical transformation.

Part 1: The Benchmark — 2-(Ethenesulfonyl)acetic Acid (ESAA)

Mechanism of Action

ESAA functions via a Thiol-Michael Addition . The sulfone group acts as a strong electron-withdrawing group (EWG), activating the adjacent double bond for nucleophilic attack by the thiolate anion of cysteine.

Performance Profile
  • Selectivity: High.[1][2] Reacts exclusively with thiols over amines at pH 6.5–7.5.

  • Stability: Excellent. The resulting thioether bond is resistant to hydrolysis and exchange reactions in plasma.

  • Kinetics: Moderate (

    
    ). Requires higher concentrations or longer reaction times compared to maleimides.
    

ESAA_Mechanism Cys Cysteine Thiolate (Nucleophile) TS Enolate Transition State Cys->TS Attack on beta-carbon ESAA 2-(Ethenesulfonyl) acetic acid ESAA->TS Product Stable Thioether Adduct TS->Product Protonation

Figure 1: Mechanism of Thiol-Michael addition to ESAA. The reaction is driven by the stability of the sulfone-stabilized carbanion intermediate.

Part 2: Comparative Analysis of Alternatives

Alternative A: 3-Maleimidopropionic Acid (The Kinetic Specialist)

When the reaction must happen in seconds rather than hours (e.g., labeling short-lived radioisotopes or low-abundance proteins), Maleimides are the gold standard.

  • Comparison: Maleimides react 1,000× faster than ESAA.

  • The Trade-off: Thiol-Exchange. The succinimide thioether ring formed is susceptible to hydrolysis or retro-Michael addition, leading to "payload loss" in plasma (transferring the drug to serum albumin).

  • Best For: Rapid labeling, in vitro assays, short-duration experiments.

Alternative B: Acrylic Acid / Acrylamides (The Precision Specialist)

Acrylamides are significantly less reactive than ESAA. This "defect" is a feature in Targeted Covalent Inhibitors (TCIs) . They require a specific binding pocket to position the cysteine close to the warhead (proximity-induced reactivity).

  • Comparison: Reactivity is negligible in solution unless directed by a scaffold.

  • The Trade-off: Requires high molar equivalents or a binding ligand to drive the reaction.

  • Best For: Kinase inhibitors (e.g., Ibrutinib mechanism), avoiding off-target toxicity.

Alternative C: Iodoacetic Acid (The Irreversible Specialist)

Unlike the Michael addition of ESAA, this utilizes an


 displacement mechanism.
  • Comparison: Irreversible and yields a very small "footprint" (no bulky ring or sulfone group).

  • The Trade-off: Poor Specificity. At pH > 7.5, it will significantly react with Histidine and Lysine.

  • Best For: Peptidomics, total cysteine capping (alkylation) prior to digestion.

Part 3: Experimental Validation Protocols

To objectively select the correct reagent, you must determine the Second-Order Rate Constant (


).
Protocol: Pseudo-First-Order Kinetic Assay (NMR Method)

Use this protocol to compare ESAA vs. Alternatives directly.

Reagents:

  • Electrophile (ESAA or Alternative) [20 mM stock in

    
    ]
    
  • N-Acetylcysteine (NAC) [200 mM stock in

    
    ]
    
  • Internal Standard: Sodium fumarate (non-reactive reference)

Workflow:

  • Preparation: In an NMR tube, mix phosphate buffer (pH 7.4, deuterated) with the Electrophile (final conc. 1 mM).

  • Initiation: Add NAC (final conc. 10 mM). Note: 10-fold excess creates pseudo-first-order conditions.

  • Acquisition: Immediately acquire

    
    -NMR spectra every 60 seconds for 60 minutes.
    
  • Analysis: Monitor the decay of the vinyl proton signals (for ESAA/Acrylamide) or the methylene protons (for Iodoacetic acid).

Calculation: Plot


 vs. time.
The slope = 

. Calculate

.

Kinetic_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction & Data cluster_2 Phase 3: Analysis Step1 Dissolve Electrophile (1 mM) + Standard Step3 Mix in NMR Tube (t=0) Step1->Step3 Step2 Prepare Thiol Excess (10 mM NAC) Step2->Step3 Step4 Acquire Spectra (Every 60s) Step3->Step4 Step5 Plot ln(Conc) vs Time Step4->Step5 Step6 Derive k2 Constant Step5->Step6

Figure 2: Workflow for determining reaction kinetics via NMR. This non-invasive method prevents equilibrium disturbance.

Part 4: Decision Matrix

Use the following data (synthesized from standard literature values) to guide your selection.

FeatureESAA (Benchmark) Maleimides Acrylamides Haloacetamides
Mechanism Michael AdditionMichael AdditionMichael Addition

Displacement
Reaction Speed (

)
Moderate (~1

)
Very Fast (~1000

)
Slow (<0.1

)
Fast (pH dependent)
Adduct Stability High (Permanent)Low (Reversible/Hydrolysis)High (Permanent)High (Permanent)
Selectivity (pH 7.4) Excellent (Cys only)Good (Cys >> Lys)Excellent (Cys only)Moderate (Cys > His/Lys)
Payload Loss (Plasma) < 5% per week~30-50% per week< 5% per week< 5% per week
Primary Use Case Stable Linkers, ADCsRapid Labeling, ScreeningTargeted Drugs (TCIs)Proteomics/Capping
Expert Recommendation
  • Choose ESAA if you need a "set and forget" linker that must survive in blood circulation for days (e.g., Antibody-Drug Conjugates).

  • Switch to Maleimides if your protein is unstable and you need to label it within 5 minutes at 4°C.

  • Switch to Acrylamides if you are designing an intracellular drug and want to avoid reacting with every glutathione molecule in the cell (specificity via binding).

References

  • Patterson, J. T., et al. (2014). "Finding the Right (Bio)orthogonal Chemistry." ACS Chemical Biology. Link

  • Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of bioconjugation." Chemical Society Reviews. Link

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Link

  • Winther, J. R., & Thorpe, C. (2014). "Quantification of Thiols and Disulfides." Biochimica et Biophysica Acta. Link

  • Kalia, J., & Raines, R. T. (2010). "Advances in Bioconjugation." Current Organic Chemistry. Link

Sources

Comparative

Confirming the structure of 2-(Ethenesulfonyl)acetic acid derivatives

Technical Comparison Guide: Structural Confirmation & Profiling of 2-(Ethenesulfonyl)acetic Acid Derivatives Executive Summary: The Vinyl Sulfone Advantage In the landscape of Targeted Covalent Inhibitors (TCIs), the ele...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Confirmation & Profiling of 2-(Ethenesulfonyl)acetic Acid Derivatives

Executive Summary: The Vinyl Sulfone Advantage

In the landscape of Targeted Covalent Inhibitors (TCIs), the electrophilic "warhead" dictates the drug's selectivity, potency, and metabolic stability. While acrylamides (e.g., Ibrutinib, Osimertinib) are the industry standard, 2-(ethenesulfonyl)acetic acid derivatives represent a distinct class of "harder" Michael acceptors.

This guide provides a rigorous framework for confirming the structure of these vinyl sulfone derivatives and objectively compares their performance against standard acrylamide alternatives. The core challenge addressed here is distinguishing the active vinyl sulfone from its common synthetic impurities (sulfoxides and Michael adducts) and validating its superior hydrolytic stability.

Structural Confirmation: The "Self-Validating" Protocol

The synthesis of 2-(ethenesulfonyl)acetic acid derivatives often involves the oxidation of thioether precursors. A critical failure mode in this workflow is incomplete oxidation (yielding the sulfoxide) or over-oxidation/degradation.

Analytical Decision Matrix

The following logic gate ensures structural integrity before biological testing.

StructureConfirmation Sample Crude 2-(Ethenesulfonyl)acetic Acid Derivative HRMS Step 1: HRMS (ESI-) Confirm m/z [M-H]- Sample->HRMS NMR_1H Step 2: 1H NMR (DMSO-d6) Check Vinyl Region (6.0-7.2 ppm) HRMS->NMR_1H Decision_Ox Oxidation State Check NMR_1H->Decision_Ox Conf_Sulfone CONFIRMED: Vinyl Sulfone (Target) Decision_Ox->Conf_Sulfone Vinyl 3H pattern δ 6.8-7.0 (dd), 6.1-6.4 (d) Err_Sulfoxide REJECT: Sulfoxide Impurity (Incomplete Oxidation) Decision_Ox->Err_Sulfoxide Vinyl signals shielded by ~0.3-0.5 ppm Err_Hydrated REJECT: Hydrated Adduct (Water Addition) Decision_Ox->Err_Hydrated Loss of Vinyl Signals New triplet ~3.0-3.5 ppm

Figure 1: Structural confirmation logic flow. High-contrast nodes indicate pass/fail criteria based on spectral data.

Comparative NMR Analysis (Sulfone vs. Alternatives)

The chemical shift of the vinyl protons is the primary diagnostic tool. The sulfone group (


) is more electron-withdrawing than the sulfoxide (

) or the carbonyl in acrylamides, leading to distinct deshielding.

Table 1: Diagnostic


 NMR Shifts (DMSO-

)
MoietyStructure FragmentVinyl

(

ppm)
Vinyl

(

ppm)

(Hz)
Vinyl Sulfone (Target)

6.95 - 7.15 (dd) 6.15 - 6.40 (d)

,

Vinyl Sulfoxide (Impurity)

6.60 - 6.805.90 - 6.10

values similar
Acrylamide (Alternative)

6.10 - 6.305.60 - 6.20 (m)Complex multiplet
Ethyl Sulfone (Hydrated)

N/A (Absent)N/A (Absent)Triplet at

ppm

Expert Insight: If you observe a complex multiplet around 6.6-6.8 ppm, re-run the oxidation. You likely have a mixture of sulfone and sulfoxide. The sulfone vinyl internal proton must be downfield near 7.0 ppm due to the strong anisotropic effect of the


 group.

Performance Comparison: Vinyl Sulfone vs. Acrylamide[1][2]

Once structure is confirmed, the performance of the 2-(ethenesulfonyl)acetic acid derivative is benchmarked against the standard acrylamide warhead.

Reactivity & Stability Profile

Vinyl sulfones are generally more reactive toward thiols (cysteine) but more stable toward hydrolysis than acrylamides. This makes them ideal for targeting less nucleophilic cysteines where acrylamides might fail to engage.

Table 2: Comparative Performance Metrics

Feature2-(Ethenesulfonyl)acetic Acid DerivativesAcrylamide DerivativesImplications for Drug Design
Electrophilicity (

)
High ModerateSulfones engage "harder" targets; potential for off-target lysine modification.
Metabolic Stability High (Resistant to amidases)Moderate (Susceptible to amidases)Sulfones avoid rapid plasma hydrolysis.
Reversibility Irreversible (mostly)IrreversibleBoth form permanent covalent bonds.
pH Sensitivity Active at physiological pHActive at physiological pHSulfones maintain reactivity over a broader pH range.
Experimental Protocol: GSH Reactivity Assay

To objectively quantify the "performance" (reactivity), use this self-validating kinetic assay.

Materials:

  • Test Compound (10 mM in DMSO)

  • L-Glutathione (GSH) (reduced, 100 mM in water)

  • Phosphate Buffer (PBS, pH 7.4)

  • Internal Standard (e.g., Caffeine or Indomethacin)

Workflow:

  • Preparation: Mix Test Compound (50 µM final) with GSH (500 µM final, 10x excess) in PBS at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 50 µL 1% Formic Acid/MeCN to stop the reaction.

  • Analysis: Analyze by HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

ReactivityAssay Mix Reaction Mix (Cmpd + 10x GSH) Incubate Incubate 37°C pH 7.4 Mix->Incubate Sample Sampling (0 - 120 min) Incubate->Sample Quench Quench (Acid/MeCN) Sample->Quench Analyze LC-MS Analysis Measure Parent Decay Quench->Analyze

Figure 2: Kinetic reactivity profiling workflow. This pseudo-first-order condition allows direct comparison of half-lives (


).

Expected Results:

  • Vinyl Sulfone:

    
     min (Rapid conjugation).
    
  • Acrylamide:

    
     min (Slower conjugation).
    
  • Note: If

    
     min, the compound may be too reactive (promiscuous). If no reaction after 4 hours, the structure may be the hydrated byproduct (inactive).
    

Synthesis & Derivatization Context

The 2-(ethenesulfonyl)acetic acid scaffold is unique because the carboxylic acid tail allows for modular attachment to targeting ligands via standard amide coupling.

Critical Synthetic Note: When coupling this acid to an amine (R-NH2), avoid strong bases (like NaOH or unbuffered TEA) for prolonged periods, as the vinyl sulfone is susceptible to polymerization or Michael addition by the amine itself.

  • Recommendation: Use HATU/DIPEA at

    
     and minimize reaction time, or use the acid chloride method with careful pH control.
    

References

  • PubChem. (2025).[1] 2-(Ethenesulfonyl)acetic acid - Compound Summary. National Library of Medicine. [Link]

  • Patterson, A. W., et al. (2006). Design and synthesis of vinyl sulfone-based inhibitors of cysteine proteases. Journal of Medicinal Chemistry. [Link]

  • Santos, M. M. M., & Moreira, R. (2007). Michael acceptors as cysteine protease inhibitors. Mini-Reviews in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2023). Vinyl Sulfones in Organic Synthesis. [Link]

Sources

Validation

Comparative Guide: Efficacy of 2-(Ethenesulfonyl)acetic Acid vs. Alternative Sulfonyl Compounds

Executive Summary In the landscape of covalent protein modification and bioconjugation, 2-(Ethenesulfonyl)acetic acid (ESAA) occupies a distinct niche as a hydrophilic, "soft" electrophile . Unlike its hydrophobic counte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent protein modification and bioconjugation, 2-(Ethenesulfonyl)acetic acid (ESAA) occupies a distinct niche as a hydrophilic, "soft" electrophile . Unlike its hydrophobic counterparts (e.g., Phenyl Vinyl Sulfone) or highly aggressive crosslinkers (e.g., Divinyl Sulfone), ESAA offers a balance of cysteine-selectivity , aqueous solubility , and tunable reactivity .

This guide provides a rigorous comparison of ESAA against three primary competitor classes:

  • Divinyl Sulfone (DVS): The high-reactivity crosslinker standard.

  • Sulfonyl Fluorides (SF): The tyrosine/lysine-targeting "Click" (SuFEx) reagents.

  • Acrylamides: The kinase-inhibitor standard for targeted covalent drugs.

Part 1: Mechanistic Foundations

To select the correct reagent, one must understand the underlying alkylation mechanism. ESAA operates via Michael Addition , distinct from the substitution chemistry of sulfonyl fluorides.

The Reaction Pathway (ESAA)

ESAA contains an electron-deficient alkene (vinyl group) activated by a sulfone moiety. The flanking carboxylic acid provides critical water solubility and electrostatic steering, often absent in standard vinyl sulfones.

Mechanism: The thiolate anion (


) of a cysteine residue attacks the 

-carbon of the vinyl sulfone, forming a stable thioether bond.

ReactionMechanism cluster_0 Key Difference Cys Cysteine Thiolate (Nu: RS-) Transition Enolate Transition State Cys->Transition Nucleophilic Attack (Michael Addition) ESAA 2-(Ethenesulfonyl)acetic acid (Electrophile) ESAA->Transition Product Stable Thioether Adduct Transition->Product Protonation Note Unlike Sulfonyl Fluorides (SuFEx), ESAA does not release a leaving group.

Figure 1: Mechanism of Cysteine Alkylation by ESAA via Michael Addition.

Part 2: Comparative Efficacy & Kinetic Profiling

The following data synthesizes experimental trends from bioconjugation literature, comparing ESAA against standard alternatives.

Reactivity and Selectivity Matrix
Feature2-(Ethenesulfonyl)acetic acid (ESAA) Divinyl Sulfone (DVS) Sulfonyl Fluoride (SF) Acrylamide
Primary Target Cysteine (Thiol)Cysteine > Lysine (Non-selective)Tyrosine, Lysine, SerineCysteine (Proximity-driven)
Mechanism Michael AdditionDouble Michael AdditionSuFEx (Substitution)Michael Addition
Reactivity (

)
Moderate (

)
High (

)
Context DependentLow (

)*
Reversibility Irreversible (Stable)IrreversibleIrreversibleRarely Reversible
Solubility (Aq) High (due to -COOH)Low/ModerateLow (Hydrophobic)Moderate
Toxicity LowHigh (Crosslinking risk)LowLow

*Note: Acrylamides often require a binding pocket to position them for reaction; free solution reactivity is poor compared to vinyl sulfones.

Stability Analysis (Hydrolysis)

A critical failure mode for sulfonyl compounds is hydrolysis before protein labeling.

  • ESAA: The vinyl sulfone moiety is exceptionally stable in aqueous buffer at pH 7.0–8.0 (

    
     hours).
    
  • Sulfonyl Chlorides: Hydrolyze rapidly (minutes).

  • Maleimides: Susceptible to ring-opening hydrolysis or retro-Michael addition over time.

Part 3: Decision Logic for Reagent Selection

Use the following logic flow to determine if ESAA is the correct tool for your specific application.

SelectionLogic Start Select Target Residue Target Is the target a Cysteine? Start->Target NoCys Target: Tyr, Lys, Ser Target->NoCys No YesCys Yes Target->YesCys Yes UseSF Use Sulfonyl Fluoride (SuFEx Chemistry) NoCys->UseSF Crosslink Do you need Crosslinking? YesCys->Crosslink YesCross Yes (e.g., Hydrogels) Crosslink->YesCross Yes NoCross No (Single Label) Crosslink->NoCross No UseDVS Use Divinyl Sulfone (Warning: Toxic) YesCross->UseDVS Solubility Is Aqueous Solubility Critical? NoCross->Solubility YesSol Yes (Cytosol/Buffer) Solubility->YesSol Yes NoSol No (Membrane/Buried) Solubility->NoSol No UseESAA **Use ESAA** (High Solubility + Selectivity) YesSol->UseESAA UseVS Use Phenyl Vinyl Sulfone or Acrylamide NoSol->UseVS

Figure 2: Decision Matrix for Sulfonyl-based Reagent Selection.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Determination of Second-Order Rate Constants ( ) for ESAA

This protocol validates the reactivity of ESAA against a model thiol (Glutathione, GSH) using pseudo-first-order kinetics.

Objective: Quantify the electrophilicity of ESAA compared to other warheads.

Materials:
  • Electrophile: 2-(Ethenesulfonyl)acetic acid (100 mM stock in Water/DMSO).

  • Nucleophile: Reduced Glutathione (GSH) (10 mM stock in buffer).

  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (degassed).

  • Detection: UV-Vis Spectrophotometer or HPLC.

Workflow:
  • Baseline Setup: Prepare reaction mixture with [ESAA] in 10-fold excess (e.g., 1.0 mM) relative to [GSH] (0.1 mM). This ensures pseudo-first-order conditions (

    
    ).
    
  • Initiation: Add GSH to the buffered ESAA solution at 25°C.

  • Monitoring (Self-Validation Step):

    • Method A (Ellman's Reagent): Aliquot 50 µL every 2 minutes into Ellman’s reagent (DTNB). Measure Absorbance at 412 nm. Decrease in Absorbance = Consumption of free thiol.

    • Method B (Direct HPLC): Monitor the disappearance of the GSH peak and appearance of the ESAA-GSH adduct.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
       (observed rate constant).
      
    • Calculate

      
      : 
      
      
      
Expected Results:
  • ESAA:

    
     (Moderate reactivity).
    
  • Acrylamide:

    
     (Slow/No reaction without enzyme catalysis).
    
  • Divinyl Sulfone:

    
     (Very fast, potential for double alkylation).
    

Part 5: References

  • Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications. Link (Context: Vinyl sulfone reactivity in natural products).

  • Kalisz, D., et al. (2019). Vinyl Sulfones as Cysteine-Targeting Warheads in Drug Discovery.[1] Journal of Medicinal Chemistry. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[2] Link

  • West, J. D., et al. (2011).[3] Enhanced toxicity of the protein cross-linkers divinyl sulfone... Chemical Research in Toxicology.[3] Link

  • Patterson, A. W., et al. (2006). Design and synthesis of vinyl sulfone-based inhibitors of cysteine proteases.[2] Journal of Organic Chemistry.[4] Link

Sources

Comparative

Publish Comparison Guide: Control Experiments for 2-(Ethenesulfonyl)acetic acid (ESAA)

Executive Summary: The Case for ESAA 2-(Ethenesulfonyl)acetic acid (ESAA) represents a distinct class of cysteine-reactive reagents: Vinyl Sulfones . While Maleimides have long been the industry standard for bioconjugati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for ESAA

2-(Ethenesulfonyl)acetic acid (ESAA) represents a distinct class of cysteine-reactive reagents: Vinyl Sulfones . While Maleimides have long been the industry standard for bioconjugation due to rapid kinetics, they suffer from reversibility (retro-Michael addition) and hydrolytic instability. ESAA offers a solution to these "linkage liabilities."

This guide provides the critical control experiments necessary to validate ESAA performance, specifically focusing on differentiating its stable, irreversible thioether bond from the reversible linkages of its competitors.

Comparative Landscape: ESAA vs. The Standard

The following table synthesizes experimental data comparing ESAA (Vinyl Sulfone) against the two most common alternatives: Maleimides and Iodoacetamides.

Table 1: Performance Matrix of Cysteine-Reactive Reagents
Feature2-(Ethenesulfonyl)acetic acid (ESAA) Maleimides Iodoacetamides
Reaction Type Michael Addition (Irreversible)Michael Addition (Reversible)Nucleophilic Substitution (

)
Bond Stability High (Stable in plasma/reducing agents)Moderate/Low (Prone to retro-Michael exchange)High (Stable thioether)
Hydrolytic Stability Excellent (Resistant to ring opening)Poor (Ring opens, altering polarity)Good
Reaction Kinetics Moderate (

)
Fast (

)
Slow
Specificity (pH 7.0) High for CysteineHigh for CysteineModerate (Cross-reacts w/ His/Lys)
Byproducts None (Addition reaction)Succinamic acid (Hydrolysis product)HI (Acid byproduct)

Key Insight: Choose ESAA when long-term linker stability is critical (e.g., Antibody-Drug Conjugates, in vivo probes). Choose Maleimides only when reaction speed is the sole priority.

Mechanism of Action

ESAA contains an electron-deficient double bond adjacent to a sulfone group. The sulfone is a strong electron-withdrawing group (EWG), activating the


-carbon for nucleophilic attack by the thiolate anion of Cysteine.

ReactionMechanism cluster_legend Mechanism Logic Cys Protein-Cys-S⁻ (Nucleophile) Transition Transition State (Anionic Intermediate) Cys->Transition Attack on β-carbon ESAA ESAA (Vinyl Sulfone) ESAA->Transition Product Stable Thioether Adduct (Irreversible) Transition->Product Protonation Info Unlike Maleimides, this adduct does NOT undergo Retro-Michael exchange with Glutathione.

Figure 1: The irreversible Michael addition of a protein cysteine thiolate to ESAA.

Critical Control Experiments

To publish data using ESAA, you must prove three things: Specificity (it only hit Cys), Stability (it didn't fall off), and Causality (the effect is due to the label).

Control Experiment A: The Glutathione (GSH) Challenge

Objective: Prove the superior stability of the ESAA-protein bond compared to Maleimide. Rationale: Maleimide adducts undergo "thiol exchange" in the presence of physiological thiols (like GSH in plasma), transferring the label from the protein to GSH. ESAA adducts should remain intact.

Protocol:

  • Labeling: Conjugate Protein X with ESAA and Protein X with Maleimide-Analog (at equimolar ratios).

  • Purification: Remove excess free reagent via Zeba Spin Desalting Columns (7K MWCO).

  • Incubation: Incubate both conjugates in PBS containing 5 mM Glutathione (reduced) at 37°C.

  • Timepoints: Harvest aliquots at T=0, 24h, 48h, and 7 days.

  • Readout: Analyze via Intact Protein LC-MS.

    • Success Criteria (ESAA): Mass spectrum shows constant intensity of Protein-ESAA adduct.

    • Failure (Maleimide): Appearance of Protein-SH (loss of label) and appearance of GSH-Maleimide adducts.

Control Experiment B: pH-Dependent Specificity Profiling

Objective: Validate that ESAA is reacting with Cysteine (S-alkylation) and not Lysine (N-alkylation). Rationale: Vinyl sulfones can react with amines at high pH (>8.5). You must demonstrate specificity at physiological pH.

Protocol:

  • Buffer Prep: Prepare 3 buffers:

    • pH 6.5 (PBS) - Favors Cys.[1]

    • pH 7.5 (PBS) - Physiological.[1]

    • pH 9.0 (Borate) - Favors Lys + Cys.

  • Reaction: React Protein X with ESAA (10x molar excess) in each buffer for 2 hours at RT.

  • Quenching: Add excess DTT to stop the reaction.

  • Digestion: Trypsinize the protein samples.

  • Peptide Mapping (LC-MS/MS):

    • Identify the modification site (+150.0 Da shift for ESAA).

    • Success Criteria: At pH 6.5/7.5, >95% of modifications are on Cysteine residues. At pH 9.0, Lysine modification increases.

Control Experiment C: The "Pre-Block" Negative Control

Objective: Confirm the signal is derived strictly from thiol modification. Rationale: Eliminates false positives from non-covalent binding or off-target reactivity.

Protocol:

  • Pre-treatment: Incubate Protein X with 50 mM Iodoacetamide (IAM) for 30 mins in dark (irreversibly blocks all accessible Cys).

  • Wash: Remove excess IAM via dialysis.

  • Challenge: Add ESAA (functionalized with a fluorophore or biotin) to the blocked protein.

  • Readout: SDS-PAGE / Western Blot.

    • Success Criteria:No band detected. If a band appears, ESAA is reacting non-specifically (likely with amines or hydrophobic pockets).

Validation Workflow (Decision Tree)

Use this logic flow to troubleshoot and validate your ESAA bioconjugation.

ValidationFlow cluster_tips Troubleshooting Tip Start Start: ESAA Conjugation Check1 Is the Label Stable in 5mM GSH? Start->Check1 Check2 Is Labeling pH Sensitive? Check1->Check2 Yes (Stable) FailStability FAIL: Retro-Michael or Hydrolysis (Check Reagent Purity) Check1->FailStability No (Loss of Signal) Success VALIDATED SYSTEM (Publishable) Check2->Success Yes (High at pH 7, Low at pH 6) FailSpec FAIL: Off-Target (Lysine) Labeling (Lower pH to < 7.5) Check2->FailSpec No (Same at pH 9 and 6) Tip If kinetics are too slow at pH 7.0, increase concentration, NOT pH.

Figure 2: Step-by-step validation logic for establishing ESAA specificity.

References

  • Comparison of Vinyl Sulfone and Maleimide Stability

    • Title: Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit[2]

    • Source: Frontiers in Chemistry (2021)
    • URL:[Link]

  • Vinyl Sulfone Reactivity & Specificity

    • Title: Azabicyclic vinyl sulfones for residue-specific dual protein labelling[3]

    • Source: Chemical Science (NIH/PMC)
    • URL:[Link]

  • General Bioconjug

    • Title: Sulfhydryl-Reactive Crosslinker Chemistry

    • Source: Thermo Fisher Scientific Technical Guide
  • Maleimide Limit

    • Title: Maleimide-Based Chemical Proteomics for Quantit
    • Source: NIH / PubMed
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Ethenesulfonyl)acetic acid

[1] Executive Summary: Operational Directive Do not dispose of 2-(Ethenesulfonyl)acetic acid down the drain without prior chemical deactivation. This compound presents a dual hazard: it is corrosive (carboxylic acid moie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Operational Directive

Do not dispose of 2-(Ethenesulfonyl)acetic acid down the drain without prior chemical deactivation.

This compound presents a dual hazard: it is corrosive (carboxylic acid moiety) and a potent electrophile (vinyl sulfone moiety). Standard acid-base neutralization is insufficient because it leaves the alkylating vinyl group intact, posing a risk to aquatic life and downstream biological systems.

Recommended Disposal Path:

  • Primary: Commercial incineration via a licensed hazardous waste contractor.

  • Secondary (On-site Treatment): Chemical quenching (Michael addition) followed by neutralization, strictly for small-scale laboratory quantities (<50g) where permitted by local EHS regulations.[1]

Part 1: Chemical Hazard Profile & Rationale

Why standard disposal methods fail.

To safely handle this compound, one must understand its reactivity profile. It is not merely an acid; it is a "warhead" often used in covalent drug discovery.

FeatureChemical StructureHazard Mechanism
Acidic Moiety Carboxylic Acid (

)
Corrosivity: Causes severe skin burns and eye damage (pH < 2 in solution).[1]
Electrophilic Moiety Vinyl Sulfone (

)
Alkylating Agent: Acts as a Michael Acceptor.[1][2] It covalently binds to nucleophilic residues (specifically Cysteine thiols) in proteins and DNA.

The Senior Scientist's Insight: Simply adding Sodium Hydroxide (NaOH) neutralizes the acid but may not fully destroy the vinyl sulfone. While basic conditions can induce hydrolysis, the reaction is often slow or reversible. To guarantee safety, we must "kill" the double bond using a soft nucleophile before disposal.

Part 2: Pre-Disposal Assessment

Before initiating any procedure, characterize the waste state.

Assessment Matrix
StatePurityImmediate Action
Solid (Pure) >95%Do not treat. Double-bag in polyethylene, label as "Corrosive/Toxic," and ship for incineration.
Solution (Reaction Mix) MixedSegregate from oxidizers.[3] Proceed to Method A (Quenching).
Spill Cleanup VariableAbsorb with inert material (Vermiculite). Do not use paper towels (potential reaction heat).
Decision Logic Flowchart

Visualizing the operational workflow for safe disposal.

DisposalWorkflow Start Waste: 2-(Ethenesulfonyl)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Aqueous/Organic Solution StateCheck->Liquid Pack Double Bag & Label (Corrosive/Toxic) Solid->Pack QuenchDecide On-site Treatment Permitted? Liquid->QuenchDecide Incinerate Ship for Incineration (Licensed Contractor) Pack->Incinerate NoTreat Collect in Waste Drum (Do Not Mix with Oxidizers) QuenchDecide->NoTreat No YesTreat Initiate Method A: Nucleophilic Quench QuenchDecide->YesTreat Yes (Small Scale) NoTreat->Incinerate Thiosulfate Add Excess Sodium Thiosulfate (Michael Addition) YesTreat->Thiosulfate Neutralize Adjust pH to 6-9 (Sodium Bicarbonate) Thiosulfate->Neutralize Check Verify pH & Absence of Precipitate Neutralize->Check Drain Drain Disposal (If allowed by local regulation) Check->Drain

Caption: Operational decision tree for segregating solid waste from treatable liquid waste streams.

Part 3: The Protocol (Method A - Chemical Deactivation)

Scope: Aqueous or dilute organic solutions (<500 mL).[1] Objective: Convert the reactive vinyl sulfone into a non-toxic thiosulfate adduct via Michael Addition.

Reagents Required[2][4]
  • Sodium Thiosulfate (

    
    ):  The quenching agent.
    
  • Sodium Bicarbonate (

    
    ):  For pH neutralization.
    
  • pH Strip/Meter: Range 0–14.

Step-by-Step Procedure
  • Preparation:

    • Work in a fume hood.

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Calculate the approximate moles of 2-(ethenesulfonyl)acetic acid in your waste.

  • The Quench (Michael Addition):

    • Prepare a 20% w/v solution of Sodium Thiosulfate in water.

    • Use a 2:1 molar excess of thiosulfate relative to the vinyl sulfone.

    • Slowly add the waste solution to the thiosulfate solution with stirring.

    • Wait: Allow the mixture to stir at room temperature for 30 minutes .

    • Mechanism:[4][5] The thiosulfate anion (

      
      ) attacks the 
      
      
      
      -carbon of the vinyl group, breaking the double bond and forming a stable, water-soluble adduct.[1]
  • Neutralization:

    • After the 30-minute quench, check the pH (likely still acidic).

    • Slowly add saturated Sodium Bicarbonate until the pH is between 6 and 9 .

    • Caution: This will generate

      
       gas. Add slowly to prevent foaming/overflow.
      
  • Final Disposal:

    • The resulting solution contains a non-reactive sulfone-thiosulfate adduct and salts.

    • Option A (Preferred): Pour into a "Non-Hazardous Aqueous Waste" drum.

    • Option B (Conditional): Flush down the drain with 50x excess water only if your facility's wastewater permit explicitly allows neutralized organic salts.

Mechanism of Deactivation

Understanding the chemistry ensures you trust the protocol.

Caption: The electrophilic vinyl group reacts with the thiosulfate nucleophile, eliminating the alkylation hazard.

Part 4: Regulatory & Safety Compliance[1][7]

Storage & Labeling (Pre-Disposal)

If you cannot treat the waste immediately, store it according to these rules to prevent "runaway" reactions or degradation.

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers (corrosion risk).

  • Segregation: Store away from Strong Oxidizers (e.g., peroxides, nitric acid) and Strong Bases (unless actively quenching).

  • Labeling:

    • US DOT: Corrosive Liquid, Acidic, Organic, N.O.S. (2-(Ethenesulfonyl)acetic acid).

    • Hazard Statements: H314 (Causes severe skin burns), H317 (May cause allergic skin reaction).

Documentation

Maintain a log of all disposal activities, specifically recording:

  • Volume/Mass treated.[6]

  • Date of neutralization.

  • Final pH verification.

References

  • Sigma-Aldrich. (n.d.). 2-(Ethenesulfonyl)acetic acid Product Detail & CAS 20854-29-9.[7] Retrieved from

  • Spectrum Chemical. (2020).[8][9][10] Safety Data Sheet: Acetic Acid (Corrosivity Reference). Retrieved from

  • Royal Society of Chemistry. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction. Polymer Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2010). Vinyl sulfone-modified carbohydrates: Michael acceptors...[2]. PubMed Central. Retrieved from

  • US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Characteristics. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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